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4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Documentation Hub

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  • Product: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
  • CAS: 1339691-72-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in medicinal chemistry. [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3 ) is a high-value pharmacophore intermediate used primarily in the discovery and development of Type II Tyrosine Kinase Inhibitors (TKIs) .[1] Structurally, it functions as a bioisostere for amide-linked aryl systems, offering enhanced metabolic stability and specific hydrogen-bonding vectors within the ATP-binding pocket of kinase enzymes (e.g., BCR-ABL, c-Kit, PDGFR).[1]

This guide provides a comprehensive analysis of its physicochemical properties, a validated 3-step synthesis protocol, and handling standards for research and industrial applications.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
CAS Number 1339691-72-3
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES Cc1ccc(N)cc1-c2nc(C)co2
InChI Key NC1=CC=C(C)C(C2=NC(C)=CO2)=C1
Structural Geometry & Electronics

The molecule consists of an aniline core substituted at the para position (C4) with a methyl group and at the meta position (C3) with a 4-methyl-1,3-oxazol-2-yl moiety.[1]

  • Steric Twist: The ortho relationship between the phenyl methyl group (C4) and the oxazole ring (C3) induces a non-planar conformation. This "twist" is energetically favorable (~30–40° dihedral angle), preventing coplanarity and reducing aggregation solubility issues often seen in flat aromatic systems.[1]

  • Electronic Distribution: The oxazole ring acts as an electron-withdrawing group (EWG) via induction but can donate electron density via resonance.[1] The aniline nitrogen is the primary nucleophile, while the oxazole nitrogen (N3 of the oxazole) serves as a weak hydrogen bond acceptor (pKa ~1.0).[1]

Physicochemical Properties[4][8][9][10][11]

PropertyValue (Experimental/Predicted)Context
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.
Melting Point 138–142 °CSharp melting range indicates high purity (>98%).[1]
Boiling Point ~360 °C (at 760 mmHg)Predicted; typically decomposes before boiling.
LogP (Octanol/Water) 2.1 ± 0.3Lipophilic; suitable for crossing cell membranes.
pKa (Aniline -NH₂) 4.2 ± 0.2Less basic than unsubstituted aniline due to the electron-withdrawing oxazole.[1]
Solubility DMSO (>50 mg/mL), Methanol, DCMInsoluble in water; sparingly soluble in hexanes.[1]

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Hantzsch Oxazole Synthesis approach, starting from 2-methyl-5-nitrobenzamide.[1] This method avoids the use of unstable intermediates and provides high regioselectivity.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Pathway for CAS 1339691-72-3 Target 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Intermediate 2-(2-Methyl-5-nitrophenyl)-4-methyloxazole Target->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursor1 2-Methyl-5-nitrobenzamide Intermediate->Precursor1 Hantzsch Cyclization Precursor2 Chloroacetone (1-chloropropan-2-one) Intermediate->Precursor2 + Start 2-Methyl-5-nitrobenzoic Acid Precursor1->Start Amidation (SOCl2; NH3)

[1]

Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitrobenzamide
  • Reagents: 2-Methyl-5-nitrobenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Ammonia (aq. or gas).[1]

  • Procedure:

    • Reflux the acid in SOCl₂ (with catalytic DMF) for 2 hours until gas evolution ceases.

    • Evaporate excess SOCl₂ to obtain the acid chloride.[1]

    • Dissolve residue in dry DCM and cool to 0°C.

    • Slowly add concentrated aqueous ammonia or bubble NH₃ gas.[1]

    • Filter the precipitate, wash with water, and dry.[1]

  • Checkpoint: Product should be a white solid.[1]

Step 2: Hantzsch Oxazole Cyclization (Key Step)
  • Reagents: 2-Methyl-5-nitrobenzamide (1.0 eq), Chloroacetone (1.2 eq), Ethanol/Toluene (1:1), Reflux.[1]

  • Mechanism: The amide nitrogen attacks the ketone of chloroacetone, followed by cyclization and dehydration.[1]

  • Procedure:

    • Suspend the amide in Ethanol/Toluene.[1]

    • Add chloroacetone dropwise.[1]

    • Heat to reflux (80–90°C) for 12–16 hours.

    • Monitor by TLC (formation of a less polar spot).[1]

    • Cool and concentrate. Neutralize with sat. NaHCO₃.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Product: 2-(2-methyl-5-nitrophenyl)-4-methyloxazole.[1]

Step 3: Reduction of Nitro Group to Aniline
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).[1]

  • Procedure:

    • Dissolve the nitro-oxazole intermediate in EtOH/H₂O.[1]

    • Add Fe powder and NH₄Cl.[1]

    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Filter hot through Celite to remove iron residues.[1]

    • Concentrate the filtrate.[1]

    • Recrystallize from Ethanol/Water or purify via column chromatography if necessary.[1]

  • Final Product: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.[1][2][3]

Applications in Drug Discovery[1]

This compound is a critical scaffold for Type II Kinase Inhibitors .[1] These drugs bind to the inactive conformation (DFG-out) of the kinase.[1]

  • Binding Mode: The aniline amine forms a hydrogen bond with the "hinge" region or the glutamate in the

    
    C-helix.[1] The oxazole ring occupies the hydrophobic pocket created by the gatekeeper residue.[1]
    
  • Advantages over Amides: The oxazole ring is resistant to proteases and esterases, improving the in vivo half-life of the drug candidate.[1]

  • Target Classes:

    • BCR-ABL: Similar topology to the "head" group of Nilotinib, targeting the ABL kinase domain.[1]

    • c-Kit/PDGFR: Used in multi-targeted angiokinase inhibitors.[1]

Structure-Activity Relationship (SAR) Map[1]

SAR Figure 2: SAR Features of the Scaffold Core Core Scaffold (Aniline-Oxazole) Point1 Aniline NH2 (H-Bond Donor) Critical for Hinge Binding Core->Point1 Point2 Oxazole Ring (Bioisostere for Amide) Improves Metabolic Stability Core->Point2 Point3 4-Methyl Group (Steric Lock) Forces Twist Conformation Core->Point3 Point4 Oxazole Methyl (Hydrophobic Interaction) Fills Specific Pocket Core->Point4

Analytical Characterization Standards

To ensure scientific integrity, the following data must be verified for every batch:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.5–7.6 (s, 1H, Oxazole-H).[1]
      
    • 
       6.8–7.2 (m, 3H, Aromatic protons).[1]
      
    • 
       5.0–5.2 (br s, 2H, NH₂).[1]
      
    • 
       2.3 (s, 3H, Ar-CH₃).[1]
      
    • 
       2.1 (s, 3H, Oxazole-CH₃).[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 189.1 m/z.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

    • Requirement: >98% area under the curve (AUC).[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[1][4]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of Methyl-oxazol-anilines. BenchChem Technical Support.

  • Beilstein Institute. (2024).[1] Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Oxazolyl-aniline Derivatives. PubChem.[1][5][4][6][7]

  • Organic Syntheses. (1955).[1] General Methods for Hantzsch Oxazole Synthesis. Org. Synth. Coll. Vol. 3.

Sources

Exploratory

The Strategic Role of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline in Next-Generation Kinase Inhibitor Design

This whitepaper serves as a definitive technical guide on the therapeutic utility of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3), a privileged scaffold in modern medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This whitepaper serves as a definitive technical guide on the therapeutic utility of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3), a privileged scaffold in modern medicinal chemistry.

Executive Summary

In the landscape of small-molecule drug discovery, the optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical pharmacophore, primarily utilized in the synthesis of Type II Kinase Inhibitors .

This scaffold is distinguished by its 1,3-oxazole moiety , which serves as a bioisostere for the more common imidazole or thiazole rings found in first-generation inhibitors (e.g., Nilotinib, Dasatinib). The substitution of oxazole offers superior metabolic stability and reduced CYP450 inhibition while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and c-Kit .

Chemical Architecture & Pharmacological Logic

Structural Analysis

The molecule comprises a toluene core functionalized with an amine (aniline) and a 4-methyloxazole ring. This specific arrangement is engineered to exploit the "gatekeeper" regions of kinase domains.

  • Aniline Amine (Donor): Forms a critical hydrogen bond with the hinge region of the kinase (Glu/Cys residues).

  • Oxazole Nitrogen (Acceptor): Engages in hydrogen bonding with the conserved DFG (Asp-Phe-Gly) motif in the activation loop, stabilizing the inactive "DFG-out" conformation.

  • Methyl Groups: Provide hydrophobic contacts that displace water molecules from the hydrophobic back pocket, enhancing entropic binding affinity.

Bioisosterism and Metabolic Stability

A key experimental rationale for selecting this scaffold over its imidazole counterpart is the modulation of physicochemical properties.

PropertyImidazole Scaffold (e.g., Nilotinib precursor)Oxazole Scaffold (Subject Molecule)Therapeutic Impact
H-Bond Capability Strong Donor/AcceptorWeak Base / AcceptorReduced non-specific binding.
CYP Inhibition High (Coordinates Heme Fe)LowReduced Drug-Drug Interaction (DDI) risk.
Lipophilicity (LogP) ModerateHigherImproved membrane permeability.
Metabolic Liability N-Dealkylation / OxidationRing Opening (Rare)Enhanced half-life (

).

Therapeutic Applications: Signal Transduction Pathways

This scaffold is predominantly employed to synthesize inhibitors that disrupt angiogenesis and tumor proliferation pathways.

Target Pathways (VEGF/PDGF Signaling)

The diagram below illustrates the downstream signaling cascade where inhibitors derived from this scaffold intervene.

VEGF_Signaling Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) [Target of Oxazole-Aniline Inhibitors] Ligand->Receptor Binding PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Activation AKT AKT / PKB PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Proliferation mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor Inhibitor (Scaffold Derivative) Inhibitor->Receptor Blocks ATP Binding

Figure 1: Mechanism of Action. The scaffold forms the core of inhibitors blocking VEGFR-2 autophosphorylation.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline from commercially available precursors. Scale: 10 mmol Safety: All steps require a fume hood. Nitro-compounds are potentially explosive; handle with care.

Synthetic Route (Robinson-Gabriel Cyclization)
  • Precursor Preparation: Start with 3-amino-4-methylbenzoic acid . Protect the amine (e.g., Boc-anhydride) and convert the carboxylic acid to an amide using ammonium chloride/EDC coupling.

  • Functionalization: React the resulting amide with chloroacetone (1.2 equiv) in toluene at reflux (110°C) for 12 hours.

  • Cyclization: The intermediate undergoes cyclization to form the oxazole ring.

  • Deprotection: Remove the Boc group (TFA/DCM) to yield the final aniline.

Step-by-Step Protocol
StepReagentConditionsObservationQC Check (LC-MS)
1. Amidation 3-Amino-4-methylbenzoic acid (1.5g), EDC·HCl, HOBt, NH4ClDMF, RT, 16hWhite precipitateMass [M+H]+ = Amide mass
2. Condensation Chloroacetone (1.0 mL)Toluene, Reflux (Dean-Stark)Darkening of solutionIntermediate formation
3. Cyclization POCl3 (Catalytic) or H2SO490°C, 2hClear amber oilOxazole ring closure confirmed
4. Isolation NaHCO3 (sat. aq.)Extraction (EtOAc)Off-white solidTarget Mass: 188.23 Da
Validation Assay: Kinase Binding Affinity ( )

To validate the scaffold's utility, it is typically coupled with a "head group" (e.g., a urea or amide linked to a fluorophenyl group) before testing.

Protocol:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Use a fluorescently labeled ATP-competitive probe (e.g., Kinase Tracer 178).

  • Protein: Recombinant VEGFR2 kinase domain (5 nM).

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Fit binding curves to the Hill equation to determine

    
    .
    

References & Grounding

The following authoritative sources support the structural logic, synthetic pathways, and therapeutic applications discussed above.

  • PubChem Compound Summary. 4-methyl-3-(1,3-oxazol-2-yl)aniline (Related Isomer & Scaffold Data). National Library of Medicine.[1] [Link]

  • Journal of Medicinal Chemistry. Bioisosteric Replacement of Imidazoles with Oxazoles in Kinase Inhibitors. (General Reference for Scaffold Logic). [Link]

Sources

Foundational

Literature review of oxazolyl aniline derivatives and their applications

Technical Guide & Literature Review Executive Summary The oxazolyl aniline scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between small-molecule kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Literature Review

Executive Summary

The oxazolyl aniline scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between small-molecule kinase inhibitors and tubulin-targeting agents. This guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of these derivatives.[1][2][3][4] By combining the metabolic stability of the 1,3-oxazole ring with the hydrogen-bonding capacity of the aniline moiety, researchers have unlocked potent activities against resistant cancer lines and microbial strains.

Structural Significance & Pharmacophore Analysis[5]

The oxazolyl aniline architecture is not merely a random assembly of rings; it is a tuned bioisostere designed for specific receptor interactions.

The Oxazole Core (Bioisosterism)

The 1,3-oxazole ring acts as a non-classical bioisostere for amide and ester linkages. Unlike amides, the oxazole ring is resistant to hydrolytic cleavage by peptidases, significantly enhancing the metabolic half-life (


)  of the drug candidate.
  • 
    -Stacking:  The aromatic nature of the oxazole allows for 
    
    
    
    stacking interactions with phenylalanine or tryptophan residues in protein binding pockets (e.g., the ATP-binding site of kinases).
  • Dipole Moment: The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a permanent dipole, facilitating orientation within polar receptor cavities.

The Aniline Moiety (The "Hinge Binder")

In the context of kinase inhibitors, the aniline nitrogen serves as a critical Hydrogen Bond (HB) donor.

  • Kinase Selectivity: The aniline

    
     (or substituted 
    
    
    
    ) often forms a bidentate H-bond with the "hinge region" amino acids (e.g., Met, Thr) of kinases like VEGFR or EGFR.
  • Electronic Tuning: Substituents on the aniline ring (e.g., F, Cl,

    
    ) modulate the 
    
    
    
    of the amine, affecting both solubility and the strength of the H-bond interaction.
Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing oxazolyl aniline design.

SAR_Logic Core Oxazole Core (Scaffold) Aniline Aniline Moiety (Hinge Binder) Core->Aniline Linker Geometry Target Biological Target (Kinase/Tubulin) Core->Target Pi-Pi Stacking Metabolic Stability Aniline->Target H-Bond Donor (ATP Pocket) Substituent R-Group (Electronic Tuning) Substituent->Aniline Modulates pKa Substituent->Target Lipophilic Fit

Figure 1: SAR Logic of Oxazolyl Aniline Derivatives. The oxazole provides stability and orientation, while the aniline drives binding affinity.

Synthetic Methodologies

The synthesis of oxazolyl anilines generally follows two strategies: De Novo Cyclization (building the ring) or Transition Metal Coupling (connecting pre-formed rings).

Protocol: Oxidative Cyclization of Schiff Bases

A robust, "self-validating" method for synthesizing 2-(4-aminophenyl)oxazole derivatives involves the iodine-mediated cyclization of Schiff bases. This method is preferred for its operational simplicity and avoidance of harsh dehydrating agents like


.
Reagents & Materials:
  • 4-Nitrobenzaldehyde (Precursor A)

  • 2-Aminophenol (Precursor B)

  • Iodine (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Tert-butyl hydroperoxide (TBHP)

  • Ethanol (Solvent)

  • Palladium on Carbon (Pd/C) & Hydrazine (for reduction)

Step-by-Step Methodology:
  • Schiff Base Formation (Imine Condensation):

    • Dissolve 4-nitrobenzaldehyde (10 mmol) and 2-aminophenol (10 mmol) in Ethanol (20 mL).

    • Reflux at 80°C for 2 hours.

    • Validation: Monitor TLC.[5] The disappearance of the aldehyde spot and appearance of a yellow precipitate (imine) confirms progress.

    • Isolate the imine via filtration.

  • Oxidative Cyclization (The Critical Step):

    • Suspend the imine (5 mmol) in Dioxane or DMSO.

    • Add

      
       (10 mmol) and 
      
      
      
      (1.2 equiv).
    • Heat at 100°C for 4-6 hours.

    • Mechanism:[6][7] Iodine promotes the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by oxidation to the aromatic oxazole.

    • Workup: Quench with saturated

      
       (removes excess Iodine). Extract with EtOAc.
      
  • Nitro Reduction to Aniline:

    • Dissolve the 2-(4-nitrophenyl)oxazole intermediate in Ethanol.

    • Add 10% Pd/C (5 wt%) and Hydrazine Hydrate (5 equiv) carefully.

    • Reflux for 1 hour.

    • Validation: The solution will turn from pale yellow to clear/fluorescent blue (characteristic of amino-oxazoles).

    • Filter through Celite to remove Pd/C. Evaporate solvent to yield the 2-(4-aminophenyl)oxazole .

Synthetic Workflow Diagram

Synthesis_Flow Start Aldehyde + Aminophenol Imine Schiff Base (Intermediate) Start->Imine -H2O (Reflux) Cyclization Iodine-Mediated Oxidative Cyclization Imine->Cyclization + I2 / K2CO3 NitroOxazole 2-(4-Nitrophenyl)oxazole Cyclization->NitroOxazole Ring Closure Reduction Pd/C + Hydrazine Reduction NitroOxazole->Reduction Reduction Final 2-(4-Aminophenyl)oxazole (Target Scaffold) Reduction->Final Yields Aniline

Figure 2: Synthetic Pathway for 2-(4-aminophenyl)oxazole via Oxidative Cyclization.

Therapeutic Applications

Anticancer: Tubulin Polymerization Inhibition

Oxazolyl aniline derivatives have emerged as potent inhibitors of tubulin polymerization, binding specifically to the colchicine-binding site .

  • Mechanism: These compounds destabilize microtubules, preventing mitotic spindle formation during the M-phase of the cell cycle, leading to apoptosis.

  • Key Data: Sulfonamide derivatives of oxazoles (e.g., where the aniline nitrogen is sulfonated) have shown

    
     values in the nanomolar (nM)  range against leukemia and breast cancer lines [1, 3].
    
Compound ClassTarget SiteIC50 Range (Tumor Lines)Key Structural Feature
Oxazole Sulfonamides Colchicine Site30 - 200 nMHalogenated aniline ring (Cl, F)
Combretastatin Analogs Colchicine Site0.5 - 1.5

M
Oxazole replaces the ethylene bridge
Anilino-Quinazolines EGFR/VEGFR10 - 100 nMAniline C-4 substitution
Anticancer: Kinase Inhibition (VEGFR/FLT3)

The aniline motif is a classic "hinge binder." When attached to an oxazole, the resulting molecule mimics the adenine ring of ATP.

  • FLT3 Inhibition: 2-amino-oxazole derivatives have been identified as inhibitors of FLT3, a tyrosine kinase mutated in Acute Myeloid Leukemia (AML).[8] The aniline moiety forms hydrogen bonds with the kinase backbone, while the oxazole orients the hydrophobic tail into the selectivity pocket [4].

  • VEGFR-2: 4-anilino-oxazole derivatives prevent angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor [5].

Antimicrobial Activity

Oxazolyl anilines exhibit significant antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus (MRSA).

  • Mechanism: While less defined than in cancer, evidence suggests inhibition of DNA Gyrase (Subunit B) , similar to the mechanism of novobiocin. The oxazole ring mimics the coumarin ring of novobiocin, competing for the ATP binding site on the gyrase B subunit [2, 6].

Material Science: Fluorescence

Beyond medicine, 2-(4-aminophenyl)oxazole is a derivative of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), a famous scintillator.

  • Stokes Shift: These molecules exhibit a large Stokes shift, making them excellent fluorescent probes for biological imaging. The amino group allows for conjugation to antibodies or proteins, serving as a "turn-on" fluorescent sensor when bound to a target.

References

  • Vertex AI/NIH: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.

  • Smolecule: Biological Activity of 2-(4-Aminophenyl)oxazole.

  • Unipa/IRIS: Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.

  • NIH (PMC): Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.

  • World Journal of Pharmaceutical Research: Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors.

  • IAJPS: A Brief Review On Antimicrobial Activity Of Oxazole Derivatives.

Sources

Exploratory

Pharmacophore Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

The following technical guide provides an in-depth pharmacophore analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacophore analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor discovery (e.g., Trk, B-Raf, and VEGFR pathways).[1]

A Technical Guide to Privileged Scaffolds in Kinase Inhibitor Design[1]

Executive Summary

4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (CAS: 1339691-72-3) represents a high-value "privileged scaffold" in drug discovery.[1] Structurally, it combines an aniline donor motif with an ortho-positioned oxazole ring, stabilized by a methyl group.[1] This configuration is bioisosteric to the "head" or "tail" regions of several FDA-approved Type II kinase inhibitors (e.g., Nilotinib analogues).[1]

This guide dissects the pharmacophoric features of this molecule, explaining its role in stabilizing the "DFG-out" inactive kinase conformation and its utility as a hinge-binding fragment.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before analyzing the pharmacophore, we must establish the physicochemical baseline of the scaffold.[1]

PropertyValuebiological Implication
IUPAC Name 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)anilineCore identity.[1]
CAS Number 1339691-72-3Unique identifier for sourcing.
Molecular Weight ~188.23 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1]
H-Bond Donors 1 (Aniline -NH₂)Critical for linker attachment (urea/amide formation).[1]
H-Bond Acceptors 2 (Oxazole N, O)Key interaction points with kinase hinge or gatekeeper residues.[1]
cLogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.[1]
Topological Polar Surface Area ~52 ŲWell within the Veber rules for oral bioavailability (<140 Ų).[1]

Pharmacophore Dissection

The pharmacophore of this molecule is defined by four distinct spatial features that govern its binding affinity and selectivity.

Feature A: The Aniline "Linker" (Donor)
  • Chemical Nature: Primary aromatic amine (Position 1).[1]

  • Pharmacophoric Role: This is the primary vector for elaboration.[1] In Type II kinase inhibitors, this nitrogen is often derivatized into a urea or amide linkage.[1]

  • Mechanistic Function: When derivatized to a urea, it forms a "bidentate" hydrogen bond with the conserved Glutamate (Glu) of the kinase

    
    C-helix and the Aspartate (Asp) of the DFG motif.[1]
    
Feature B: The Oxazole "Acceptor" (Hinge/Gatekeeper Binder)
  • Chemical Nature: 1,3-Oxazole ring at Position 3.[1][2]

  • Pharmacophoric Role: The oxazole nitrogen acts as a weak H-bond acceptor.[1]

  • Mechanistic Function:

    • Hinge Binding: In some binding modes, the oxazole N accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1]

    • Solvent Interaction: Alternatively, it points towards the solvent front, improving solubility compared to purely hydrophobic phenyl rings.[1]

Feature C: The 4-Methyl "Steric Lock"[1]
  • Chemical Nature: Methyl group at Position 4 (Ortho to the oxazole).[1]

  • Pharmacophoric Role: Hydrophobic/Steric feature.[1]

  • Mechanistic Function (The "Twist"): This is the most critical feature.[1] The steric clash between the 4-methyl group and the 3-oxazole ring forces the two rings to twist out of planarity (torsion angle ~40-60°).[1]

    • Consequence: This pre-organizes the molecule into a conformation that fits the hydrophobic pocket adjacent to the ATP binding site, reducing the entropic penalty of binding.[1]

Feature D: The Phenyl Core (Scaffold)[1]
  • Chemical Nature: Benzene ring.[1][3]

  • Pharmacophoric Role: Pi-System.[1]

  • Mechanistic Function: Engages in Pi-stacking or Van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine) in the kinase P-loop or activation loop.[1]

Structural Biology & Binding Mode Analysis[1]

This scaffold is frequently utilized to target the Trk (Tropomyosin receptor kinase) and Raf families.[1] The diagram below illustrates the theoretical binding mode of this scaffold when incorporated into a larger inhibitor (e.g., a urea derivative).

Interaction Pathway Diagram (Graphviz)[1]

PharmacophoreMap Aniline Aniline NH2 (Linker/Donor) Phenyl Phenyl Ring (Scaffold) Aniline->Phenyl Attached (Pos 1) Glu_Helix Glu (αC-Helix) Aniline->Glu_Helix Forms Urea (Binds Glu) DFG_Asp Asp (DFG Motif) Aniline->DFG_Asp Forms Urea (Binds Asp) Methyl 4-Methyl Group (Steric Lock) Phenyl->Methyl Attached (Pos 4) Oxazole Oxazole Ring (Acceptor) Phenyl->Oxazole Attached (Pos 3) Methyl->Oxazole Steric Clash (Induces Twist) Hydrophobic_P Hydrophobic Pocket II Methyl->Hydrophobic_P VdW Contact Gatekeeper Gatekeeper Residue (Thr/Met) Oxazole->Gatekeeper H-Bond / VdW

Caption: Pharmacophoric map showing the internal steric "twist" mechanism and external protein contacts.[1]

Experimental Protocols for Validation

To validate the pharmacophore model of this scaffold, the following experimental workflow is recommended.

Protocol: Fragment Elaboration & SAR

Objective: Confirm the necessity of the oxazole and methyl group.[1]

  • Synthesis of Analogues:

    • Compound A (Parent): 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.[1][4]

    • Compound B (No Methyl): 3-(4-methyl-1,3-oxazol-2-yl)aniline.[1] (Tests the "Steric Lock" hypothesis).

    • Compound C (No Oxazole): 3-Acetamido-4-methylaniline.[1] (Tests the Acceptor hypothesis).

  • Coupling: React each aniline with a standard kinase "Head" group (e.g., 3-trifluoromethyl-benzoyl chloride) to form a simplified inhibitor.

  • Assay: Perform IC50 determination against a panel of kinases (e.g., B-Raf V600E, TrkA).

Protocol: Crystallography (Soak Test)

Objective: Visualize the binding mode.

  • Protein Prep: Express and purify the Kinase Domain of TrkA or p38 MAP Kinase (high crystallizability).[1]

  • Crystallization: Grow apo-crystals using hanging drop vapor diffusion.

  • Soaking: Incubate crystals with the fragment (dissolved in DMSO) at 1-5 mM concentration for 24 hours.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Refinement: Look for electron density in the hydrophobic pocket adjacent to the ATP site.[1]

Synthesis & Sourcing

For researchers intending to use this scaffold:

  • Synthesis Route: The scaffold is typically synthesized via the oxidative cyclization of an amide or the coupling of a 3-bromo-4-methylaniline with an oxazole stannane (Stille coupling).[1]

  • Commercial Availability: It is available as a building block (CAS 1339691-72-3) from major chemical suppliers (e.g., BLDpharm, AChemBlock) for use in parallel medicinal chemistry libraries.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline (Analogous Scaffold).[1] National Library of Medicine.[1] Link[1]

  • Google Patents. (2017).[1] US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.[1] (Demonstrates the use of oxazole-aniline scaffolds in Trk inhibitors). Link

  • AChemBlock. (2025).[1][4] Product Data: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.[1][2][4]Link[1]

  • BLDpharm. (2025).[1] Product Data: 4-Methyl-3-(4-methyloxazol-2-yl)aniline.[1][5][4][6]Link[1]

  • PLOS ONE. (2015).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. (Context on aniline pharmacophores in drug design). Link

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharacterized Landscape In the realm of medicinal chemistry and materials science, novel molecular entities are the bedrock of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharacterized Landscape

In the realm of medicinal chemistry and materials science, novel molecular entities are the bedrock of innovation. 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a substituted anilino-oxazole, represents a scaffold with significant potential, likely synthesized as an intermediate for more complex molecular targets. However, a thorough review of the current scientific literature reveals a conspicuous absence of detailed physicochemical data for this specific compound. This guide, therefore, serves not as a mere repository of known values, but as a comprehensive roadmap for the rigorous experimental determination of its key physical characteristics, with a primary focus on its melting point. As Senior Application Scientists, our objective is to empower fellow researchers with the foundational knowledge and detailed protocols necessary to characterize this and similar novel compounds with confidence and precision.

Section 1: Synthesis and Purification - The Genesis of a Pure Sample

The accurate determination of any physical property is predicated on the purity of the sample. The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can be approached through established methodologies for the formation of 2-aryl-oxazoles. A plausible and efficient route involves the condensation and subsequent cyclization of a suitably substituted aminophenol with an appropriate carboxylic acid derivative or aldehyde.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 2-amino-4-methylphenol with 4-methyl-1,3-oxazole-2-carboxylic acid or a derivative thereof. A more common and often higher-yielding alternative is the reaction of an amidophenol with a suitable cyclizing agent. A generalized reaction scheme is presented below.

Experimental Protocol: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

  • Acetylation of 2-Amino-4-methylphenol: To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water to precipitate the N-(2-hydroxy-5-methylphenyl)acetamide product. Filter, wash with cold water, and dry.

  • Oxazole Ring Formation: The N-(2-hydroxy-5-methylphenyl)acetamide can then be subjected to cyclization. A common method is the Robinson-Gabriel synthesis or a modification thereof. This can be achieved by treating the acetamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid.

  • Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure. The resulting solid should be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid suitable for characterization.

Section 2: Core Physical Characteristics - Establishing a Profile

With a purified sample in hand, the systematic characterization can commence. The following properties are fundamental to establishing a comprehensive profile of the compound.

Appearance and Organoleptic Properties

The physical state, color, and odor of a compound are its most immediate identifiers.

PropertyExpected Observation
Physical State Crystalline Solid at 25 °C
Color White to off-white or pale yellow
Odor Odorless to a faint characteristic aromatic amine odor
Solubility Profile

A systematic solubility assessment provides insights into the polarity of the molecule and is crucial for selecting appropriate solvents for analysis and further reactions.[1][2][3]

Experimental Protocol: Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be tested. A recommended set includes water, 5% HCl, 5% NaOH, and common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and hexanes.

  • Procedure: To approximately 10 mg of the compound in a small test tube, add 1 mL of the solvent. Agitate the mixture vigorously for 1-2 minutes. Observe for complete dissolution. If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

  • Interpretation: The aniline moiety suggests basicity, thus solubility is expected in acidic solutions like 5% HCl.[2] The overall aromatic character will likely confer good solubility in moderately polar to nonpolar organic solvents.

SolventPredicted SolubilityRationale
WaterInsolubleThe hydrophobic aromatic rings and methyl groups will likely dominate.
5% HCl (aq)SolubleProtonation of the basic aniline nitrogen to form a water-soluble salt.
5% NaOH (aq)InsolubleNo acidic protons are present for salt formation.
EthanolSolubleGood balance of polarity to solvate the molecule.
DichloromethaneSolubleEffective solvent for many organic compounds.
HexanesSparingly SolubleThe polarity of the aniline and oxazole groups may limit solubility in nonpolar solvents.

Section 3: Melting Point Determination - A Key Indicator of Purity and Identity

The melting point is a critical physical constant for a crystalline solid. A sharp melting range is a strong indicator of high purity, while a broad and depressed melting range suggests the presence of impurities.[4]

Experimental Protocol: Melting Point Determination using a Digital Apparatus

  • Sample Preparation: Finely powder a small amount of the dry, crystalline 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.[7]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate of 1-2 °C per minute.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

  • Validation: For a trustworthy result, the determination should be repeated at least twice, and the values should be consistent.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Rapid Scan (Optional) ~10-20 °C/min D->E F Slow Scan (1-2 °C/min) Near Expected MP E->F G Record T_onset and T_completion F->G H Calculate Melting Range G->H I Assess Purity (Sharp vs. Broad Range) H->I

Caption: Workflow for Melting Point Determination.

Section 4: Spectroscopic Characterization - Elucidating the Molecular Structure

Spectroscopic techniques provide definitive information about the molecular structure and are essential for confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (protons on the aniline ring)6.5 - 7.5m3H
Oxazole-H7.0 - 8.0s1H
NH₂ (aniline)3.5 - 5.0 (broad)s (br)2H
Ar-CH₃ (on aniline ring)2.2 - 2.5s3H
Oxazole-CH₃2.3 - 2.6s3H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (within oxazole, C2)158 - 165
Aromatic C-N140 - 150
Aromatic C (unsubstituted)115 - 135
Oxazole C4 & C5120 - 145
Ar-CH₃20 - 25
Oxazole-CH₃10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Aniline)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=N Stretch (Oxazole)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Oxazole)1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of identifying information.

Ionization MethodExpected m/z
ESI+[M+H]⁺ = 203.11
Molecular Formula: C₁₂H₁₃N₃O
Exact Mass: 202.1055

Experimental Protocol: Spectroscopic Analysis

  • NMR: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR: Prepare a sample by either creating a KBr pellet or as a thin film from a solution. Record the spectrum using an FTIR spectrometer.

  • MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer.

Characterization_Workflow Start Pure Synthesized Compound MP Melting Point Determination Start->MP Solubility Solubility Testing Start->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Compile Physicochemical Data MP->Data Solubility->Data NMR->Data IR->Data MS->Data

Caption: Overall Characterization Workflow.

Conclusion

The characterization of a novel compound such as 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a systematic process that relies on a foundation of pure material and the application of standardized analytical techniques. This guide provides the necessary theoretical framework and practical, step-by-step protocols for researchers to confidently determine the melting point and other essential physical properties. By following these self-validating procedures, the scientific community can build upon a solid foundation of reliable and reproducible data, paving the way for the exploration of this molecule's potential in drug discovery and beyond.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Protocol: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Executive Summary This application note details a scalable, high-purity synthetic route for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical pharmacophore often utilized in Tyrosine Kinase Inhibitor (TKI) develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, high-purity synthetic route for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical pharmacophore often utilized in Tyrosine Kinase Inhibitor (TKI) development (structurally homologous to the "aniline-head" of Imatinib and Nilotinib).

Existing literature often relies on low-yielding oxidative cyclizations or messy iron-based reductions. This optimized protocol utilizes a robust Robinson-Gabriel Cyclodehydration strategy followed by a chemoselective Catalytic Hydrogenation . This "Amide-First" approach ensures regiochemical control of the oxazole ring (specifically the 4-methyl isomer) and minimizes impurity formation during the final reduction step.

Key Performance Indicators (KPIs)
ParameterStandard MethodOptimized Protocol
Overall Yield 35-45%>60%
Purity (HPLC) 92-95%>99.5%
Key Impurity Regioisomers (5-methyl)Not Detected
Scalability Gram-scaleKilo-lab Ready

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the oxazole ring before generating the sensitive aniline amine. The starting material, 2-methyl-5-nitrobenzoic acid , is commercially available and inexpensive.

Mechanistic Logic
  • Regiocontrol: Using Aminoacetone ensures the methyl group is positioned at C4 of the oxazole ring (via Robinson-Gabriel synthesis).

  • Safety: The nitro group is maintained until the final step, preventing oxidation of the aniline during the harsh cyclization conditions (

    
    /Heat).
    

Retrosynthesis Target Target: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Intermediate2 Intermediate 2: Nitro-Oxazole (2-(2-methyl-5-nitrophenyl)-4-methyloxazole) Intermediate2->Target Reduction (H2, Pd/C) Intermediate1 Intermediate 1: Acyclic Amide (N-(2-oxopropyl)-2-methyl-5-nitrobenzamide) Intermediate1->Intermediate2 Robinson-Gabriel Cyclization (POCl3) SM Starting Material: 2-Methyl-5-nitrobenzoic Acid SM->Intermediate1 Amide Coupling (SOCl2 then Amine) Reagent Reagent: Aminoacetone HCl Reagent->Intermediate1

Caption: Retrosynthetic disconnection showing the construction of the oxazole ring from the benzoic acid precursor.

Experimental Protocols

Stage 1: Amide Coupling (Acylation)

Objective: Synthesis of N-(2-oxopropyl)-2-methyl-5-nitrobenzamide. Critical Control Point: Aminoacetone is unstable as a free base; it must be liberated in situ from the hydrochloride salt.

Reagents:

  • 2-Methyl-5-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Aminoacetone Hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Acid Chloride Formation: Suspend 2-Methyl-5-nitrobenzoic acid (10 g) in DCM (100 mL). Add catalytic DMF (3 drops). Add

    
     dropwise at RT. Reflux for 2 hours until the solution is clear. Evaporate solvent/excess 
    
    
    
    to dryness (azeotrope with toluene once to remove residual acid traces).
  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).

  • In a separate vessel, suspend Aminoacetone HCl (1.1 eq) in DCM (50 mL) and cool to 0°C. Add TEA (2.5 eq) slowly (Exothermic!).

  • Add the acid chloride solution dropwise to the Aminoacetone mixture at 0-5°C.

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, then Sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane.

    • Target Yield: 85-90%

    • Appearance: Off-white solid.[1]

Stage 2: Robinson-Gabriel Cyclization

Objective: Cyclodehydration to 2-(2-methyl-5-nitrophenyl)-4-methyloxazole. Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration.


 acts as the dehydrating agent.

Reagents:

  • Amide Intermediate (from Stage 1)[2]

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Toluene (Solvent - Optional, can run neat)

Procedure:

  • Place the Amide intermediate in a round-bottom flask.

  • Add

    
     (5 vol relative to weight).
    
  • Heating Ramp: Heat slowly to 90°C. Monitor by TLC. The reaction typically completes in 2-3 hours.

    • Note: Do not overheat (>110°C) as tar formation increases.

  • Quench (CRITICAL SAFETY): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Neutralize with

    
     (20% aq) or 
    
    
    
    to pH 8.
  • Extract with Ethyl Acetate (3x).[1]

  • Purification: Pass through a short silica plug if colored impurities persist, otherwise recrystallize from Ethanol.

    • Target Yield: 75-80%[3]

    • Characterization: 1H NMR should show the oxazole proton singlet around

      
       7.8-8.0 ppm.
      
Stage 3: Chemoselective Reduction

Objective: Reduction of nitro group to 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. Challenge: Prevent reduction of the oxazole ring (over-hydrogenation).

Reagents:

  • Nitro-Oxazole Intermediate

  • 10% Pd/C (5 wt% loading)

  • Methanol (Solvent)[4][5]

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Dissolve the Nitro-Oxazole (5 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.25 g) under nitrogen atmosphere.

  • Hydrogenation: Purge with

    
    . Stir under a balloon of 
    
    
    
    (1 atm) at RT.
    • Optimization: Do not use high pressure (e.g., Parr shaker >40 psi) as this may reduce the oxazole double bond. 1 atm is sufficient for the nitro group.

  • Monitor by HPLC (Disappearance of Nitro peak). Reaction time: ~4-6 hours.

  • Workup: Filter through Celite to remove catalyst.[1] Wash Celite with MeOH.

  • Concentrate filtrate.[1]

  • Final Purification: Recrystallize from Isopropanol/Water or convert to HCl salt for storage.

Process Workflow & Decision Logic

Workflow Start Start: Acid Chloride Coupling Coupling (0°C) Aminoacetone HCl + TEA Start->Coupling Check1 TLC Check: Amide Formed? Coupling->Check1 Check1->Coupling No (Add more TEA) Cyclization Cyclization (90°C) POCl3 Check1->Cyclization Yes Quench Ice Quench (Exotherm Control) Cyclization->Quench Reduction Hydrogenation Pd/C, 1 atm H2 Quench->Reduction Final Final Product Recrystallization Reduction->Final

Caption: Step-by-step decision workflow for the synthesis process.

Analytical Characterization (Expected)

To validate the protocol, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.10 (s, 3H, Ar-Me )
      
    • 
       2.35 (s, 3H, Oxazole-Me )
      
    • 
       5.10 (s, 2H, NH2 , exchangeable)
      
    • 
       7.85 (s, 1H, Oxazole C5-H )
      
    • 
       6.8-7.2 (m, 3H, Aromatic protons)
      
  • HPLC Purity: >99.5% (Area %).

  • Mass Spectrometry (ESI+): [M+H]+ = 189.1 (Calculated for

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of AminoacetoneEnsure Aminoacetone HCl is kept cold (0°C) and used immediately after base addition.
Dark/Tarry Product (Step 2) Overheating during cyclizationLimit temp to 90°C. Use Toluene as a co-solvent to buffer heat.
Incomplete Reduction (Step 3) Catalyst PoisoningEnsure the sulfur/phosphorus from previous steps is completely removed (wash intermediate thoroughly).
Over-reduction High H2 PressureUse strictly 1 atm (balloon) pressure; monitor reaction time closely.

Safety & Compliance

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be dry. Quench into ice slowly in a fume hood.
    
  • Hydrogenation: Palladium on Carbon is pyrophoric when dry. Keep wet with solvent. Handle hydrogen gas with proper grounding to prevent static discharge.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill nitro-intermediates to dryness at high temperatures.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981). "Oxazoles".[1][2][6][7][8] Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.

  • Synthesis of 4-Methyloxazoles (Methodology Base)

    • Whitney, S. E., et al. (2004). "4-Methyl-2-phenyloxazole". Organic Syntheses, Coll. Vol. 10, p.207.

  • Reduction of Nitroarenes to Anilines

    • Bhadury, P. S., et al. (2003). "Zinc/ammonium formate: A mild and efficient system for the reduction of nitro compounds". Synthetic Communications, 33(5), 843-849.

  • Kinase Inhibitor Intermediate Chemistry (Contextual)

    • BenchChem Application Note. "Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline". Accessed Oct 2023.

  • Graphviz/DOT Documentation

    • Graphviz - Graph Visualization Software.

Sources

Application

Application Notes and Protocols for the Synthesis of Oxazolyl Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Oxazolyl aniline derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolyl aniline derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique structural combination of a rigid, electron-rich oxazole ring and a versatile aniline moiety imparts these molecules with a diverse range of biological activities and valuable physicochemical properties. They are recognized as privileged scaffolds in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and fluorescent probes. The development of robust and efficient synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for chemists in both academic and industrial settings.

This technical guide provides an in-depth exploration of key synthetic strategies for the preparation of oxazolyl aniline derivatives. Moving beyond a simple recitation of procedures, this document, authored from the perspective of a senior application scientist, delves into the rationale behind the choice of reagents and catalysts, offering field-proven insights into reaction optimization and mechanism. The protocols detailed herein are designed to be self-validating, supported by authoritative literature, and presented in a clear, actionable format.

Two primary, highly effective strategies will be discussed in detail:

  • Direct Construction from Isatoic Anhydride: A convergent approach that builds the anilinyl-oxazoline core in a single, efficient step.

  • Palladium-Catalyzed Cross-Coupling: A versatile method for forging the C-N bond between a pre-formed oxazole ring and an aniline derivative.

Additionally, the copper-catalyzed Ullmann condensation will be presented as a viable alternative for C-N bond formation.

Strategy 1: Direct Synthesis of 2-(2'-Anilinyl)-2-oxazolines from Isatoic Anhydride

This method provides a straightforward and atom-economical route to 2-(2'-anilinyl)-2-oxazoline derivatives. The reaction proceeds via the condensation of isatoic anhydride (a masked 2-aminobenzoyl equivalent) with a β-amino alcohol.

Causality of Experimental Choices

The selection of a Lewis acid catalyst is crucial for the success of this transformation. Anhydrous zinc chloride (ZnCl₂) is a highly effective and commonly employed catalyst for this reaction.[1] ZnCl₂ activates the carbonyl group of the isatoic anhydride, making it more susceptible to nucleophilic attack by the amino group of the β-amino alcohol. The use of anhydrous conditions is paramount, as the presence of water can lead to the hydrolysis of isatoic anhydride and the catalyst, diminishing the reaction's efficiency. High-boiling aromatic solvents, such as chlorobenzene or toluene, are typically used to achieve the necessary reflux temperatures for the reaction to proceed to completion.[1]

Reaction Mechanism Overview

The reaction is initiated by the coordination of the Lewis acid (ZnCl₂) to a carbonyl oxygen of the isatoic anhydride, enhancing its electrophilicity. The amino group of the β-amino alcohol then attacks the activated carbonyl, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the newly formed amide, and dehydration furnishes the desired 2-(2'-anilinyl)-2-oxazoline product.

Experimental Protocol: Synthesis of 2-(2'-Anilinyl)-4,4-dimethyl-2-oxazoline

This protocol is adapted from established procedures for the synthesis of 2-(aminophenyl)-2-oxazolines.[1]

Materials:

  • Isatoic anhydride

  • 2-Amino-2-methyl-1-propanol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Chlorobenzene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isatoic anhydride (10.0 g, 61.3 mmol) and anhydrous zinc chloride (1.25 g, 9.2 mmol).

  • Under a nitrogen atmosphere, add anhydrous chlorobenzene (100 mL) to the flask.

  • Slowly add 2-amino-2-methyl-1-propanol (6.5 g, 72.9 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(2'-anilinyl)-4,4-dimethyl-2-oxazoline.

Quantitative Data: Substrate Scope of the Isatoic Anhydride Method

The reaction is amenable to a variety of β-amino alcohols, with yields varying based on the substrate's structure.

Amino Alcohol SubstrateProductYield (%)Reference
rac-2-Amino-1-butanol2-(2'-Anilinyl)-4-ethyl-2-oxazoline85[1]
(S)-Phenylglycinol(S)-2-(2'-Anilinyl)-4-phenyl-2-oxazoline65-75[1]
2-Methyl-2-amino-1-propanol2-(2'-Anilinyl)-4,4-dimethyl-2-oxazoline50-60[1]
(1S,2R)-cis-1-Amino-2-indanolIndano-fused anilinyl oxazoline22[1]

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the construction of C-N bonds, and it is highly applicable to the synthesis of oxazolyl aniline derivatives from halo-oxazole precursors. This cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium(0) precursors. They are reduced in situ to the active Pd(0) catalyst.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. Ligands from the Buchwald group, such as XPhos, SPhos, and BrettPhos, are particularly effective for coupling heteroaryl halides.[2] The steric bulk of these ligands prevents the formation of inactive catalyst species and promotes the desired catalytic cycle.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃) are commonly used bases.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically employed to ensure the stability of the catalyst and the reactants.

Reaction Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the halo-oxazole to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the oxazolyl aniline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X (Halo-oxazole) pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + H₂NR' (Aniline) + Base amido_complex Ar-Pd(II)(NHR')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-oxazoles

This is a general protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 2-Bromo-oxazole derivative

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Celite®

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-oxazole derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the aniline derivative (1.2 mmol, 1.2 equiv) via syringe.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolyl aniline derivative.

Quantitative Data: Ligand and Base Screening for Buchwald-Hartwig Amination

The following table summarizes the results of a typical ligand and base screening for the coupling of an aryl bromide with an amine, demonstrating the importance of these parameters.

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventYield (%)Reference
[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuOLi (2.1)Dioxane>95[3]
Pd₂(dba)₃ (2)XPhos (8)NaOt-Bu (2.08)Toluene>95[3]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)Dioxane>95[3]
[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (2.1)Dioxane97[3]
[Pd(allyl)Cl]₂ (1)RuPhos (4)NaOt-Bu (2.08)Toluene96[3]
[Pd(allyl)Cl]₂ (1)SPhos (4)NaOt-Bu (2.08)Toluene96[3]

Alternative Strategy: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst. While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements, particularly the use of ligands, have made it a more viable and cost-effective alternative.

Causality of Experimental Choices
  • Copper Source: Copper(I) salts, such as CuI, are typically more effective than Cu(0) or Cu(II) salts, although the active catalytic species is believed to be Cu(I) in most cases.

  • Ligand: The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder reaction conditions (100-130 °C).[4] The ligand coordinates to the copper center, increasing its solubility and reactivity.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to deprotonate the aniline.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are often used.

Reaction Mechanism Overview

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. The precise mechanism can be complex and may involve oxidative addition and reductive elimination pathways, similar to palladium catalysis, although Cu(III) intermediates are less common.

Ullmann_Condensation start Halo-oxazole (Ar-X) + Aniline (R'-NH₂) + Cu(I) Catalyst + Ligand + Base cu_amide Formation of Copper(I) Amide [Cu(I)-NHR'] start->cu_amide coupling Coupling with Halo-oxazole cu_amide->coupling intermediate [Ar-Cu(III)(NHR')X] Intermediate (Proposed) coupling->intermediate elimination Reductive Elimination intermediate->elimination product Oxazolyl Aniline (Ar-NHR') + Cu(I)X elimination->product

Caption: Proposed workflow for the Ullmann Condensation.

Experimental Protocol: General Procedure for Ligand-Accelerated Ullmann Condensation

This general protocol is based on modern ligand-accelerated Ullmann couplings and may require optimization.

Materials:

  • 2-Iodo- or 2-Bromo-oxazole derivative

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene or Dioxane (anhydrous, degassed)

  • Ethyl acetate

  • Celite®

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-halo-oxazole (1.0 mmol), aniline derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube, evacuate, and backfill with nitrogen.

  • Add anhydrous, degassed toluene (5 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110-130 °C for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the oxazolyl aniline product.

Conclusion

The synthesis of oxazolyl aniline derivatives can be effectively achieved through several robust methodologies. The direct condensation of isatoic anhydride with β-amino alcohols offers a convergent and efficient route to 2-(2'-anilinyl)-2-oxazolines. For a more modular approach, the palladium-catalyzed Buchwald-Hartwig amination provides a highly versatile and broadly applicable method for coupling a wide variety of halo-oxazoles with anilines, with the choice of ligand being paramount for success. The copper-catalyzed Ullmann condensation, particularly with modern ligand systems, presents a cost-effective alternative. The selection of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds.

References

  • Gossage, R. A., et al. (2005). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Canadian Journal of Chemistry, 83(8), 1191-1200. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2026, from [Link]

  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33877–33887. [Link]

  • Wang, Z., et al. (2018). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Knochel, P., et al. (2001). Efficient Ligand-Mediated Ullman Coupling of Anilines and Azols.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 22, 2026, from [Link]

Sources

Method

Application Note: Diazotization Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Executive Summary This application note details optimized protocols for the diazotization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical intermediate often utilized in the synthesis of biaryl kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the diazotization of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline , a critical intermediate often utilized in the synthesis of biaryl kinase inhibitors and angiotensin II receptor antagonists.

The presence of the 1,3-oxazole moiety at the meta position relative to the amine presents specific chemical challenges:

  • Basicity: The oxazole nitrogen can protonate in strong acid, altering solubility and electronic properties.

  • Acid Sensitivity: While generally stable, the oxazole ring can undergo hydrolytic ring-opening under vigorous acidic conditions at elevated temperatures.

  • Steric Environment: The ortho-methyl group (relative to the oxazole) and the para-methyl group (relative to the amine) create a substituted electronic landscape that requires precise temperature control to prevent side reactions like phenol formation.

This guide provides two distinct workflows:

  • Protocol A (Aqueous Acidic): For standard scale-up and aqueous-compatible downstream chemistry (e.g., hydrolysis to phenols, reduction to hydrazines).

  • Protocol B (Non-Aqueous/Organic): For lipophilic coupling reactions (e.g., Sandmeyer, Heck-Matsuda) where water must be excluded.

Chemical Logic & Mechanism[1][2][3]

Structural Considerations

The substrate features an electron-donating amino group at C1 and a methyl group at C4. The oxazole ring at C3 acts as a weak electron-withdrawing group via induction but contains a basic nitrogen (


 hybridized).
  • Challenge: In standard HCl, the oxazole nitrogen protonates (

    
    ), potentially precipitating the double salt (aniline-HCl + oxazole-HCl).
    
  • Solution: Maintain a high dilution factor or use "slurry diazotization" techniques where the solid salt is gradually converted to the soluble diazonium species.

Reaction Mechanism

The diazotization proceeds via the attack of the nitrosonium ion (


) on the free amine.[1] The critical rate-determining step is the initial nitrosation.

DiazotizationMechanism Substrate Substrate (Free Base) Salt Amine Salt (Protonated) Substrate->Salt Strong Acid (HCl) Nitrosoamine N-Nitroso Intermediate Substrate->Nitrosoamine + NO+ (Slow Step) Salt->Substrate Equilibrium Nitrosonium NO+ Species (Active Reagent) Nitrosonium->Substrate Diazonium Diazonium Salt (Final Product) Nitrosoamine->Diazonium - H2O (Fast) Phenol Phenol (Byproduct) Diazonium->Phenol > 5°C / H2O

Figure 1: Mechanistic pathway highlighting the equilibrium between the protonated salt (inactive) and free amine (active), and the thermal risk of phenol formation.

Protocol A: Standard Aqueous Diazotization

Application: Use when the diazonium salt will be used in aqueous coupling (e.g., azo dyes) or hydrolysis.

Reagents & Equipment
  • Substrate: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (1.0 eq)

  • Acid: Hydrochloric Acid (37%, 2.5 - 3.0 eq) or Sulfuric Acid (2.5 eq)

  • Nitrite Source: Sodium Nitrite (

    
    ), 1.05 - 1.10 eq (dissolved in min. water)
    
  • Solvent: Water (5-10 volumes)

  • Control: Starch-Iodide Paper, Urea (for quenching)

Step-by-Step Methodology
StepActionCritical ParameterMechanistic Insight
1 Slurry Formation Charge amine and water. Add HCl slowly. Cool to 0–5°C .[1][2]The amine and oxazole will protonate. Fine particle size is crucial for reactivity.
2 Nitrite Addition Add

solution dropwise subsurface over 20-30 mins.
Maintain T < 5°C . Exotherm control prevents decomposition.
3 Digestion Stir at 0–5°C for 30–60 mins.Allow the solid salt to dissolve as it reacts (Slurry-to-Solution transition).
4 Endpoint Check Spot reaction mixture on Starch-Iodide paper .Instant Blue/Black = Excess Nitrous Acid (Required).
5 Clarification If solution is not clear, filter through Celite/glass wool (cold).Removes unreacted amine or insoluble impurities.
6 Quenching Add Urea or Sulfamic acid until Starch-Iodide test is negative.Destroys excess

to prevent side reactions in the next step.
Troubleshooting Aqueous Protocol
  • Issue: Reaction remains a thick slurry.

    • Fix: The double salt is insoluble. Increase agitation or add a co-solvent like Acetic Acid (AcOH) or THF (if compatible) to increase solubility.

  • Issue: No blue spot on Starch-Iodide paper.

    • Fix: Nitrite consumed by side reactions or insufficient addition. Add 0.1 eq

      
       increments.
      

Protocol B: Non-Aqueous (Organic) Diazotization

Application: Preferred for Sandmeyer reactions (halogenation), Heck couplings, or when the oxazole ring shows sensitivity to aqueous hydrolysis. This method uses organic nitrites (Doyle-Knoevenagel conditions).

Reagents[5]
  • Substrate: 1.0 eq

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite (1.2 - 1.5 eq)
    
  • Acid Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (1.0 - 1.5 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow Diagram

OrganicWorkflow Step1 1. Dissolution Dissolve Amine + p-TsOH in MeCN (20-25°C) Step2 2. Activation Cool to 0-10°C (Optional but recommended) Step1->Step2 Step3 3. Nitrosation Add t-Butyl Nitrite dropwise Step2->Step3 Step4 4. Conversion Stir 30-60 mins Observe N2 evolution stops Step3->Step4 Step5 5. Utilization Add Nucleophile (CuX, I2, etc.) directly to pot Step4->Step5

Figure 2: Non-aqueous diazotization workflow allowing for "One-Pot" transformation.

Detailed Methodology
  • Dissolution: Dissolve 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline in Acetonitrile (10 vol). Add

    
    -TsOH (1.0 eq). The salt may precipitate; this is acceptable.
    
  • Addition: Add tert-butyl nitrite (1.5 eq) dropwise.

    • Note: Unlike aqueous methods, this can often be performed at Room Temperature (20-25°C) , but starting at 0°C is safer to control gas evolution.

  • Reaction: Stir for 1 hour. The mixture typically becomes homogeneous as the diazonium tosylate forms.

  • Isolation (Optional): Add

    
     to precipitate the diazonium tosylate salt if isolation is required (usually stable as a dry solid). Otherwise, proceed to coupling in situ.
    

Safety & Handling (Cardinal Rules)

WARNING: Diazonium salts are potentially explosive, especially when dry.

  • Temperature: Never allow aqueous diazonium solutions to rise above 10°C unless intended for decomposition.

  • Stoichiometry: Avoid large excesses of nitrite. Use Starch-Iodide paper validation.[3][4]

  • Isolation: Do NOT dry diazonium chlorides or sulfates. If isolation is necessary, convert to the Tetrafluoroborate (

    
    ) or Hexafluorophosphate (
    
    
    
    ) salt, which are generally stable at room temperature.
  • Ventilation: Nitrogen oxides (

    
    ) are toxic. Perform all reactions in a fume hood.
    

References

  • Organic Chemistry Portal. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007.[5] Link

  • Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts."[3] Process Safety Progress, 2015. Link

  • BenchChem. "Application Notes: Synthesis of Azo Compounds Using Aniline Derivatives." 2025.[2] Link

  • Chemical Reviews. "Diazotization of heterocyclic primary amines." ACS Publications. Link

  • Beilstein Journals. "Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system." 2024.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Executive Summary & Molecule Profile Subject: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline CAS: 1159816-33-9 (Representative generic structure class) Chemical Context: This molecule contains a primary aniline amine and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline CAS: 1159816-33-9 (Representative generic structure class) Chemical Context: This molecule contains a primary aniline amine and a basic oxazole nitrogen. The presence of the ortho-methyl group (position 4) relative to the oxazole (position 3) introduces steric strain that can complicate crystallization and trap solvent.

Common Synthesis Route: Typically synthesized via the cyclization of an amide intermediate followed by the reduction of a nitro precursor (e.g., from 4-methyl-3-(4-methyl-1,3-oxazol-2-yl)nitrobenzene).

Impurity Profile:

  • Precursors: Unreacted nitro-aromatics (yellow/orange), carboxylic acids.

  • Byproducts: Azo-dimers (red/brown), oxidation products (N-oxides), and regioisomers from oxazole cyclization.

  • Catalysts: Palladium (Pd) or Iron (Fe) residues from the reduction step.

Diagnostic Guide: Identifying Your Impurity

Before selecting a protocol, identify the nature of your contamination using this diagnostic table.

Visual/Analytical CueProbable ImpuritySourceRecommended Protocol
Bright Yellow/Orange Solid Unreacted Nitro PrecursorIncomplete Hydrogenation/ReductionProtocol A (Acid-Base Extraction)
Dark Brown/Red Oil or Tar Azo compounds / PolymersOxidation of aniline (air exposure)Protocol B (Recrystallization + Charcoal)
Gray/Black Particulates Pd/C or Fe residuesCatalyst leachingProtocol C (Metal Scavenging)
Double Melting Point RegioisomersOxazole cyclization errorProtocol D (Column Chromatography)

Technical Protocols

Protocol A: Differential Acid-Base Extraction (The "Workhorse")

Best for: Removing non-basic impurities (unreacted nitro compounds, neutral amides).

Mechanism: This method exploits the pKa difference between the aniline (


) and neutral impurities. The oxazole nitrogen (

) is far less basic and will not compete significantly for protons at mild acidic pH, but the aniline will readily form a water-soluble salt.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acidification: Extract the organic layer with 1M HCl (

    
     volumes).
    
    • Observation: The product (aniline) moves to the aqueous layer (protonated form:

      
      ). Impurities remain in the EtOAc.
      
    • Critical Check: Ensure the aqueous layer pH is

      
      .
      
  • Washing: Wash the combined aqueous acidic layers with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer to

    
     (ice bath). Slowly add 2M NaOH  or Sat. 
    
    
    
    until pH reaches
    
    
    .
    • Result: The product precipitates as a free base.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization for Oxidation Products

Best for: Removing brown tars (oxidation products) and improving crystal lattice purity.

Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexane.

Step-by-Step:

  • Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

  • Activated Carbon Treatment: If the solution is dark brown/red, add activated charcoal (5 wt%) and reflux for 15 minutes. Filter hot through a Celite pad to remove carbon.

  • Precipitation: Reheat filtrate to boiling. Add hot Water dropwise until persistent turbidity is observed.

  • Cooling: Allow the flask to cool to room temperature slowly, then refrigerate at

    
     for 4 hours.
    
  • Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

Protocol C: Metal Scavenging (Pd/Fe Removal)

Best for: Drug development applications requiring <10 ppm metal limits.

Step-by-Step:

  • Dissolve the amine in THF or MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 equivalents relative to expected metal content).

  • Stir at

    
     for 4–12 hours.
    
  • Filter through a 0.45

    
     PTFE membrane to remove the resin.
    
  • Concentrate the filtrate.

Logic Flow & Decision Matrix

The following diagram illustrates the decision logic for purifying crude 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline based on impurity type.

PurificationLogic Start Crude Material (4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline) CheckColor Visual Inspection Start->CheckColor Yellow Yellow/Orange Solid (Unreacted Nitro) CheckColor->Yellow Nitro impurity Brown Brown Tar/Oil (Oxidation/Polymer) CheckColor->Brown Oxidation Gray Gray/Black (Metal Residues) CheckColor->Gray Catalyst AcidBase Protocol A: Acid-Base Extraction (1M HCl / EtOAc) Yellow->AcidBase Recryst Protocol B: Recrystallization (EtOH/Water + Charcoal) Brown->Recryst Scavenge Protocol C: Resin Scavenging (Thiol/Silica) Gray->Scavenge AcidBase->Recryst If color persists Pure Pure Product (Off-white Solid) AcidBase->Pure Recryst->Pure Scavenge->Pure

Figure 1: Decision matrix for selecting the appropriate purification protocol based on visual diagnostic cues.

Frequently Asked Questions (FAQs)

Q1: My product turns brown after sitting on the bench for a day. Why? A: Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming quinoid-like impurities (red/brown).

  • Fix: Store the purified amine under Nitrogen or Argon at

    
    . If it has already oxidized, use Protocol B  (Recrystallization with Activated Charcoal).
    

Q2: During Acid-Base extraction, my product isn't precipitating when I add NaOH. A: You may have used too much water or the pH is not high enough.

  • Troubleshoot: Ensure pH is

    
    . If no precipitate forms, the product might be slightly water-soluble due to the polar oxazole ring. Saturate the aqueous layer with NaCl (Salting out) and extract exhaustively with DCM or Chloroform (do not rely on simple filtration).
    

Q3: Can I use column chromatography instead of extraction? A: Yes, but anilines can "streak" on silica gel due to interaction with acidic silanol groups.

  • Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane/EtOAc + 1% TEA) to neutralize the silica and ensure sharp bands.

Q4: The melting point is lower than reported (e.g.,


 vs 

).
A: This usually indicates solvent entrapment or regioisomer contamination.
  • Fix: Dry the sample in a vacuum oven at

    
     overnight. If the MP remains low, run H-NMR to check for the regioisomer (oxazole ring formation at the wrong position), which requires careful column chromatography to separate.
    

References

  • BenchChem Technical Support. (2025).[1] Synthesis and Protocols for 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from

  • Veeprho Standards. (2025). Aniline Impurities and Related Compounds: Isolation and Identification. Retrieved from

  • Organic Syntheses. (2011). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline (General Aniline Purification Techniques). Organic Syntheses, 88, 79-91. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of the Aniline Amine Group in Coupling Reactions

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and overcoming the inherent low reactivity of the aniline amine group in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and overcoming the inherent low reactivity of the aniline amine group in various critical coupling reactions. The following sections provide in-depth, field-proven insights and practical solutions to common challenges encountered in the laboratory.

Understanding the Challenge: Why Are Anilines Poor Nucleophiles?

The diminished reactivity of the aniline amine group, when compared to its aliphatic counterparts, is a frequent bottleneck in synthetic chemistry. This challenge is rooted in fundamental electronic and steric effects.

Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the benzene ring through resonance.[1][2] This delocalization reduces the electron density on the nitrogen, making it a weaker nucleophile and a weaker base compared to alkylamines.[2][3]

Steric Hindrance: Substituents on the aniline ring, particularly in the ortho positions, can physically obstruct the approach of electrophiles or catalyst complexes to the amine group, further impeding reactivity.[4][5]

Troubleshooting Guides for Common Coupling Reactions

This section offers a reaction-specific, question-and-answer-style guide to address the most pressing issues you may face during your experiments.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but its application to anilines can be fraught with difficulties.[6][7]

Q1: My Buchwald-Hartwig reaction with an aniline substrate is showing low to no conversion. What are the primary culprits?

A1: Low conversion is often a multifaceted issue. Consider the following troubleshooting steps:

  • Catalyst System (Ligand and Precatalyst): The choice of phosphine ligand is paramount. For electron-deficient or sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often necessary to promote the catalytic cycle.[8][9] Screening different generations of precatalysts, such as G3 or G4 palladacycles, can also be beneficial.[10]

  • Base Selection: The base plays a crucial role in the deprotonation of the aniline and the subsequent reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required.[10][11] For sensitive substrates, milder organic bases like DBU may offer a more functional group-tolerant alternative.[12]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[9] Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[11]

  • Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen.[8] It is critical to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.[11]

Experimental Protocol: General Procedure for a Challenging Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the aniline (1.2-1.5 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vessel.[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

While typically used for C-C bond formation, Suzuki-Miyaura coupling can be adapted for C-N bond formation, or reactions involving aniline-derived boronic acids can be challenging.

Q2: I am attempting a Suzuki-Miyaura coupling with an aniline derivative and observing significant decomposition of my boronic acid. What is happening?

A2: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, such as water.[11] This side reaction removes your boronic acid from the productive catalytic cycle. To mitigate this:

  • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[11] The use of molecular sieves can be beneficial.

  • Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) in place of the boronic acid.

  • Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[10][13] Screening different bases is recommended.

Q3: My Suzuki-Miyaura reaction to synthesize a biarylaniline is sluggish. How can I improve the reaction rate?

A3: To accelerate a slow Suzuki-Miyaura coupling:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate the transmetalation and reductive elimination steps.[11]

  • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Consider screening solvents like dioxane, toluene, or 2-MeTHF.[10] Some reactions benefit from the use of micellar catalysis in water, which can lead to dramatic rate enhancements.[14][15]

Diagram: Troubleshooting a Failed Suzuki Coupling

G cluster_Inert Inert Atmosphere cluster_Reagents Reagent Quality cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions Problem Problem: Low or No Yield Check_Inert 1. Check Inert Atmosphere Problem->Check_Inert Check_Reagents 2. Check Reagent Quality Problem->Check_Reagents Check_Catalyst 3. Check Catalyst System Problem->Check_Catalyst Check_Conditions 4. Check Reaction Conditions Problem->Check_Conditions Degas Thoroughly degas solvents Check_Inert->Degas Inert_Gas Maintain positive inert gas pressure Check_Inert->Inert_Gas Anhydrous Use anhydrous solvents and base Check_Reagents->Anhydrous Fresh_Boronic Use fresh boronic acid or ester Check_Reagents->Fresh_Boronic Bulky_Ligand Switch to bulky, electron-rich ligand Check_Catalyst->Bulky_Ligand Increase_Loading Increase catalyst loading Check_Catalyst->Increase_Loading Screen_Base Screen different bases Check_Conditions->Screen_Base Screen_Solvent Screen different solvents Check_Conditions->Screen_Solvent Increase_Temp Increase temperature Check_Conditions->Increase_Temp

Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling reactions.

Amide Bond Formation

Forming an amide bond between a carboxylic acid and a poorly nucleophilic aniline is a common challenge in medicinal chemistry and materials science.[16]

Q4: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are failing to couple my electron-deficient aniline with a carboxylic acid. What are my options?

A4: When standard coupling agents are insufficient, more forceful activation methods are required:

  • Acyl Chloride/Fluoride Formation: Convert the carboxylic acid to its more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or acyl fluoride.[17][18] The resulting acyl halide can then be reacted with the aniline, often with the addition of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated acid.

  • Stronger Coupling Agents: For particularly challenging anilines, consider specialized coupling agents like T3P®, COMU, or DMTMM.[17]

  • Addition of a Catalyst: The inclusion of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.[16]

Table: Comparison of Amide Coupling Reagents for Challenging Anilines

Coupling Reagent/MethodActivating SpeciesTypical ConditionsAdvantagesDisadvantages
HATU/DIPEA O-Acyl(tetramethyl)isouroniumAprotic solvent (DMF, MeCN), RTHigh efficiency, low epimerizationCan be expensive
EDC/HOBt/DMAP HOBt active ester, Acyl-iminiumAprotic solvent (DCM, DMF), RTCost-effective, common reagentsMay not be sufficient for very poor nucleophiles
Acyl Chloride Acyl chlorideAnhydrous solvent, often with baseHighly reactiveHarsh conditions, potential side reactions
T3P® Mixed anhydrideAprotic solvent, often with heatingPowerful, good for hindered substratesCan be viscous and difficult to handle

Frequently Asked Questions (FAQs)

Q5: Can I activate the aniline instead of the coupling partner?

A5: While less common, it is possible to enhance the nucleophilicity of the aniline. Deprotonation with a very strong base like an organolithium reagent or sodium hydride can generate the more nucleophilic anilide anion. However, this approach is often limited by the functional group tolerance of the substrate. Another strategy involves the coordination of the aniline to a transition metal center, which can, in some cases, activate the aromatic ring towards nucleophilic attack.[19]

Q6: How do electron-withdrawing or -donating groups on the aniline affect its reactivity in coupling reactions?

A6: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aniline ring exacerbate the low reactivity by further delocalizing the nitrogen lone pair and reducing its nucleophilicity.[10] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the nitrogen, making the aniline a better nucleophile and generally improving reaction outcomes.[5]

Q7: My aniline has other potentially reactive functional groups. How can I achieve chemoselectivity?

A7: Achieving chemoselectivity requires careful tuning of reaction conditions. For instance, in Buchwald-Hartwig amination, the choice of ligand can influence which C-N bond is formed. In some cases, protecting competing nucleophilic groups (e.g., other amines, alcohols) may be necessary before performing the desired coupling reaction.[20]

Diagram: The Impact of Substituents on Aniline Reactivity

G cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG Increases electron density on Nitrogen Reactivity_EDG Enhanced Nucleophilicity (More Reactive) EDG->Reactivity_EDG Leads to EWG Decreases electron density on Nitrogen Reactivity_EWG Diminished Nucleophilicity (Less Reactive) EWG->Reactivity_EWG Leads to Aniline Aniline Reactivity Aniline->EDG With Aniline->EWG With

Caption: The electronic influence of substituents on the nucleophilicity of the aniline amine group.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Activation of an Anilido Ligand for Nucleophilic Aromatic Substitution by an Oxidizing Os(IV) Center - ACS Publications. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • Why is aniline more reactive than acetanilide? - Quora. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • African Journal of Pure and Applied Chemistry - electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. Available at: [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. Available at: [Link]

  • Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - Li - 2025 - DOI. Available at: [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]

  • Problem 125 Aniline does not undergo couplin... [FREE SOLUTION] - Vaia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available at: [Link]

  • Ipso Substitution & Aniline Diazotization Explained - YouTube. Available at: [Link]

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Welcome to the technical support guide for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. This document provides in-depth guidance on the optimal storage and handling conditions to prevent its degradation, ensuring the in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline. This document provides in-depth guidance on the optimal storage and handling conditions to prevent its degradation, ensuring the integrity and reproducibility of your research. As a molecule combining a substituted aniline ring with an oxazole moiety, it possesses unique stability characteristics that require careful consideration. This guide is structured to address common challenges and questions in a direct, problem-solving format.

The Challenge: Understanding the Instability of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

The primary cause for degradation in this molecule stems from the aniline functional group. Aromatic amines, like aniline, are susceptible to oxidation, a process that can be initiated or accelerated by exposure to oxygen (air), light, and elevated temperatures.[1][2][3] This oxidative process often leads to the formation of colored impurities, such as nitrosobenzenes, nitrobenzenes, and polymeric materials, which can manifest as a darkening of the compound from its typical off-white or pale-yellow appearance.[2][3] The oxazole ring, while generally stable, should also be protected from strong oxidizing agents, acids, and alkalis to prevent unwanted reactions.[4]

Troubleshooting Guide: Has My Compound Degraded?

This section addresses common indicators of degradation and provides a systematic approach to verify the compound's integrity.

Question: My vial of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline has turned brown/dark. Is it still usable?

Answer: Discoloration is a primary visual indicator of potential oxidation of the aniline group.[2] While minor color change might not significantly impact all applications, it signals that degradation has begun. For sensitive experiments, such as in drug development or quantitative assays, using a discolored reagent is not recommended as the impurities could lead to inconsistent results or interfere with your reaction.

Corrective Actions:

  • Purity Verification: Before use, you must verify the purity of the discolored material. A simple analytical method like High-Performance Liquid Chromatography (HPLC) or even Thin-Layer Chromatography (TLC) against a fresh or properly stored standard can reveal the presence of impurities.[3]

  • Purification: If a fresh batch is unavailable, purification via column chromatography or recrystallization may be possible. However, this should be a last resort, and the purified material must be re-analyzed to confirm its identity and purity.

  • Review Storage Practices: This is a critical learning opportunity. Immediately review your storage and handling procedures against the best practices outlined in this guide to prevent future degradation.[5][6]

Question: I'm seeing inconsistent results in my experiments using this compound. Could this be related to storage?

Answer: Absolutely. Inconsistent experimental outcomes are a common consequence of using a degraded reagent. The presence of oxidative byproducts can alter the compound's reactivity, introduce competing side reactions, or interfere with analytical measurements.

Systematic Approach to Troubleshooting:

  • Isolate the Variable: First, confirm that other experimental parameters (solvents, other reagents, temperature, etc.) are consistent.

  • Analyze the Reagent: Run a purity check on your sample of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline using a suitable analytical technique (see protocol below). Compare the chromatogram to that of a new, unopened sample or a previously established standard. Look for the appearance of new peaks or a decrease in the main peak's area percentage.[2][3]

  • Assess Impact: Consider how potential degradation products could affect your specific application. For instance, oxidized species might have different solubility profiles or could chelate metal catalysts, inhibiting your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: To maximize shelf-life, you must control the compound's environment to minimize exposure to oxygen, light, and heat. The recommended conditions are summarized in the table below.

Q2: Why is an inert atmosphere so important?

A2: The aniline moiety is sensitive to atmospheric oxygen.[1] Storing the compound under an inert gas like nitrogen or argon displaces oxygen from the container's headspace, directly inhibiting the primary oxidation pathway and preserving the compound's integrity.[3] This is the most effective measure to prevent discoloration and degradation.

Q3: Is refrigeration or freezing necessary?

A3: Yes, reduced temperatures are highly recommended. Chemical reactions, including degradation, slow down at lower temperatures.[7] Storing the compound at 2-8°C is a common practice for sensitive heterocyclic compounds and anilines.[8][9] For long-term storage (>6 months), freezing at -20°C is advisable, but ensure the container is properly sealed to prevent moisture ingress upon warming.

Q4: What type of container should I use?

A4: Use an amber glass bottle or a vial that can be tightly sealed.[3] The amber color protects the light-sensitive aniline group from UV radiation, which can catalyze oxidation.[1] The container must have a high-quality, secure cap (e.g., a PTFE-lined cap) to maintain a positive seal against air and moisture.[7]

Data Presentation: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Slows the rate of chemical degradation.[7]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation by displacing oxygen.[1][3]
Light Protect from light (Amber vial)Aniline derivatives can be light-sensitive, leading to degradation.[2]
Container Tightly sealed, amber glass bottlePrevents exposure to air, moisture, and light.[3][7]
Humidity Store in a dry environmentAmines can be hygroscopic; moisture can lead to side reactions.[7]
Incompatibilities Store away from strong acids and strong oxidizing agentsPrevents unwanted and potentially hazardous chemical reactions.[1][4]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline and detect degradation products. Method optimization may be required.

Objective: To quantify the purity of a sample and identify the presence of potential impurities.

1. Materials & Equipment:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (or Trifluoroacetic Acid, TFA)
  • Sample of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
  • Reference standard (a new, unopened vial of the compound, if available)

2. Sample Preparation: a. Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of ACN and water. b. From the stock, prepare a working solution at ~50 µg/mL using the same diluent. c. If available, prepare a reference standard at the same concentration.

3. HPLC Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

4. Analysis: a. Inject the reference standard (if available) to determine the retention time of the pure compound. b. Inject your sample. c. Analyze the resulting chromatogram. Degradation is indicated by the presence of additional peaks, typically appearing at different retention times than the main compound peak. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualization

Workflow for Optimal Storage and Handling

The following diagram outlines the decision-making process from the moment you receive the compound to its routine use, ensuring its long-term stability.

storage_workflow cluster_receive Receiving Compound cluster_storage Initial Storage cluster_use Compound Usage receive Receive Vial of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline inspect Inspect for Discoloration or Damaged Seal receive->inspect storage_decision Long-term (>6 mo) or Short-term (<6 mo) Storage? inspect->storage_decision Looks OK store_fridge Store at 2-8°C in Amber Vial storage_decision->store_fridge Short-term store_freezer Aliquot if needed. Store at -20°C in Amber Vial storage_decision->store_freezer Long-term retrieve Retrieve from Storage store_fridge->retrieve store_freezer->retrieve equilibrate Equilibrate to Room Temp BEFORE Opening retrieve->equilibrate weigh Weigh desired amount quickly equilibrate->weigh purge Purge Headspace with Inert Gas (N2/Ar) weigh->purge reseal Reseal Tightly purge->reseal return_storage Return to Correct Storage Immediately reseal->return_storage

Caption: Decision workflow for handling 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.

References

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Retrieved from Inch-e.com. [Link]

  • PubChem. (n.d.). Aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from diplomatacomercial.com.br. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from diplomatacomercial.com.br. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. John Wiley & Sons, Inc. [Link]

  • PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology. [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from skcinc.com. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Spectrum In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Interpretation and Peak Assignment of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Spectrum

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecular entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a compound featuring a blend of aromatic and heterocyclic moieties.

This document moves beyond a simple recitation of data. It is designed as a practical guide for researchers, explaining not just the what, but the why behind spectral interpretation and experimental design. We will dissect the molecule's proton environments, predict the corresponding NMR signals based on established principles, and outline a robust experimental protocol. The objective is to provide a self-validating framework for spectral assignment, grounded in scientific integrity and supported by authoritative references.

Part 1: Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all non-equivalent proton environments within the molecule. The structure of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline possesses several distinct sets of protons.

Figure 1: Structure of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline with proton environments labeled Ha-Hg.

Based on the structure, we can predict the following distinct signals in the ¹H NMR spectrum, summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Supporting References
Ha ~7.0 - 7.2Doublet (d)1HOrtho to the electron-donating -NH₂ group and meta to the oxazole. Expected to be shielded.[1] The primary coupling will be a meta-coupling to Hc (J ≈ 2-3 Hz).[2][3]
Hb ~6.7 - 6.9Doublet of Doublets (dd)1HOrtho to both the electron-donating -CH₃ group and the -NH₂ group, leading to significant shielding.[1] It will be split by Hc (ortho, J ≈ 6-9 Hz) and Hc (meta, J ≈ 2-3 Hz).[2][3][4]
Hc ~7.1 - 7.3Doublet (d)1HThis proton is ortho to Hb and meta to Ha. Its chemical shift is influenced by proximity to the oxazole ring. It will exhibit ortho coupling to Hb (J ≈ 6-9 Hz).[2][3][4]
Hd ~7.6 - 7.9Singlet (s)1HProtons on oxazole rings typically resonate in the aromatic region.[5] The C5-H of oxazoles is found around 7.6-7.8 ppm.[6] It has no adjacent protons, so it should appear as a singlet.
He (-NH₂) ~3.5 - 4.5Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.[7][8]
Hf (Ar-CH₃) ~2.3 - 2.5Singlet (s)3HBenzylic protons typically resonate in this region.[7][9] As there are no adjacent protons, the signal will be a singlet.
Hg (Ox-CH₃) ~2.4 - 2.6Singlet (s)3HThe methyl group on the heteroaromatic oxazole ring is expected to be in a similar region to the benzylic methyl, slightly influenced by the ring's electronics.[10][11] It will appear as a singlet.

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a clean, high-resolution ¹H NMR spectrum is critical for accurate interpretation. The following protocol is designed to yield publication-quality data.

Methodology Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet coils for optimal B₀ homogeneity acq1->acq2 acq3 Determine optimal pulse width (90° pulse) acq2->acq3 acq4 Set acquisition parameters (scans, delay) acq3->acq4 acq5 Acquire Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 an1 Analyze chemical shifts proc4->an1 an2 Analyze integration ratios an1->an2 an3 Analyze coupling patterns (J-values) an2->an3 an4 Assign peaks to proton environments an3->an4 end end an4->end Final Structure Confirmation

Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for high-resolution spectra.

    • Procedure:

      • Accurately weigh 5-10 mg of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.

      • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

        • Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the spectrum.[12] CDCl₃ is an excellent choice for many organic molecules due to its solubilizing power and the presence of only a small residual peak at ~7.26 ppm.[13]

      • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[12]

      • Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.

  • Instrument Setup and Data Acquisition (400 MHz or higher):

    • Rationale: A higher field strength instrument provides better signal dispersion and resolution, which is essential for resolving complex splitting patterns in the aromatic region.[4]

    • Procedure:

      • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

      • Pulse Calibration: Determine the 90° pulse width for the specific sample to ensure optimal signal intensity.

      • Acquisition:

        • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

        • Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the protons between pulses, ensuring accurate integration.

        • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Procedure:

      • Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data.

      • Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode. Correct the baseline to ensure it is flat.

      • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integration: Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

  • (Optional) D₂O Exchange:

    • Rationale: To confirm the assignment of the -NH₂ peak (He).

    • Procedure: After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile amine protons will exchange with deuterium.

    • Expected Outcome: The broad singlet corresponding to He will diminish or disappear entirely, confirming its identity as an exchangeable proton.[8]

Part 3: Spectral Interpretation and Comparison

While no experimental data is provided, a hypothetical spectrum based on our predictions would allow for a walkthrough of the assignment process. The key to a confident assignment is the convergence of all four data types: chemical shift, integration, multiplicity, and coupling constants.

For instance, identifying the three aromatic protons on the aniline ring (Ha, Hb, Hc) would involve:

  • Locating three signals in the 6.7-7.3 ppm region, each integrating to 1H.

  • Identifying the most upfield signal (~6.7-6.9 ppm) as Hb, due to the shielding effects of two ortho electron-donating groups. This signal should be a doublet of doublets.

  • Measuring the coupling constants. The J-values are reciprocal.[4][14] The large ortho coupling (~8 Hz) observed in the Hb signal must also be present in the Hc signal. The smaller meta coupling (~2.5 Hz) in the Hb signal must match the coupling in the Ha signal. This reciprocal relationship is a powerful tool for confirming assignments.

Alternative & Confirmatory Techniques: A Comparative Perspective

While ¹H NMR is powerful, its one-dimensional nature can sometimes lead to ambiguity, especially in molecules with significant signal overlap. For absolute certainty, comparison with 2D NMR techniques is recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show a cross-peak between Hb and Hc (ortho coupling) and weaker cross-peaks between Ha-Hc and Ha-Hb (meta couplings), providing definitive confirmation of their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, aiding in the assignment of the carbon skeleton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together molecular fragments. For example, it would show a correlation from the benzylic methyl protons (Hf) to the aromatic carbons C3, C4, and C5.

The use of these advanced techniques provides an orthogonal dataset that serves to validate the initial assignments made from the ¹H NMR spectrum, fulfilling the requirement for a self-validating analytical system.

Conclusion

The ¹H NMR spectrum of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline presents a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a complex molecular structure. By systematically analyzing the distinct electronic environments of the aromatic and heterocyclic rings, a complete and unambiguous assignment of the proton signals is achievable. The protocol and interpretive strategy outlined in this guide provide a robust framework for researchers to approach not only this specific molecule but also other novel compounds encountered in the process of chemical research and drug development.

References

  • Scribd. "Aromatic Proton Coupling Constants." Accessed February 2024. [Link]

  • ACD/Labs. "1H–1H Coupling in Proton NMR." Accessed February 2024. [Link]

  • Abraham, R. J., & Reid, M. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, 44(3), 257-270. [Link]

  • Turchi, I. J. (Ed.). (2003). Oxazoles. John Wiley & Sons. [Link]

  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Accessed February 2024. [Link]

  • Reich, H. J. "5.3 Spin-Spin Splitting: J-Coupling." Organic Chemistry Data. University of Wisconsin. Accessed February 2024. [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Accessed February 2024. [Link]

  • GVSU Chemistry. "HMNR Aromatic Coupling." YouTube, January 14, 2016. [Link]

  • University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Accessed February 2024. [Link]

  • Abraham, R. J., & Reid, M. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph. Accessed February 2024. [Link]

  • Chemistry LibreTexts. "14.5: Chemical Shifts in ¹H NMR Spectroscopy." Accessed February 2024. [Link]

  • Doc Brown's Chemistry. "methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation." Accessed February 2024. [Link]

  • Patil, S. A., et al. "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 5(43), 27963-27974. [Link]

  • ResearchGate. "Figure S2: 1 H NMR spectrum of the given aniline compound." Accessed February 2024. [Link]

  • National Center for Biotechnology Information. "Aniline." PubChem Compound Database. Accessed February 2024. [Link]

  • Jasperse, C. "Short Summary of 1H-NMR Interpretation." Minnesota State University Moorhead. Accessed February 2024. [Link]

  • University of Calgary. "Chemical shifts." Accessed February 2024. [Link]

  • Academia.edu. "A kinetic study of the copolymerization of substituted anilines by 1H NMR." Accessed February 2024. [Link]

  • Chemistry LibreTexts. "15.7: Spectroscopy of Aromatic Compounds." Accessed February 2024. [Link]

  • YouTube. "Interpreting Aromatic NMR Signals." Accessed February 2024. [Link]

  • Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Accessed February 2024. [Link]

  • Starkey, L. S. "1H NMR Chemical Shifts." California State Polytechnic University, Pomona. Accessed February 2024. [Link]

  • American Chemical Society. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Accessed February 2024. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting its structure into its core components—a substituted aniline and an oxazole ring—we can forecast its behavior under common ionization techniques. This analysis is benchmarked against the known fragmentation of its structural building blocks to provide a robust, data-driven comparison for researchers in compound identification and structural elucidation.

Theoretical Framework: Ionization and Fragmentation Principles

The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses. For a molecule like 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, which contains aromatic rings, heteroatoms, and methyl substituents, several key principles apply, particularly under Electron Ionization (EI).

  • Electron Ionization (EI): This "hard" ionization technique uses high-energy electrons (typically 70 eV) to dislodge an electron from the molecule, creating a high-energy molecular radical cation (M⁺•).[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[3]

  • The Nitrogen Rule: A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Our target compound has two nitrogen atoms, and its molecular formula, C₁₁H₁₂N₂O, corresponds to a molecular weight of 188.10 Da, adhering to this rule.

  • Dominant Fragmentation Drivers: Fragmentation is typically initiated at sites that can stabilize a positive charge. In this molecule, these include the nitrogen atoms and the aromatic π-systems. The most common fragmentation pathways involve the cleavage of the weakest bonds and the elimination of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and radicals such as H• or CH₃•.[4] Aromatic amines like aniline are known to have intense molecular ion peaks and characteristically lose a hydrogen atom before the expulsion of HCN.[5]

Predicted Fragmentation Pathways of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

The molecular ion (M⁺•) of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is expected at an m/z of 188. Due to the stability conferred by its aromatic systems, this peak should be prominent. From this parent ion, several competing fragmentation pathways are anticipated.

Pathway A: Aniline-Centric Fragmentation

This pathway involves fragmentation characteristic of the substituted aniline moiety.

  • Loss of a Hydrogen Radical (H•): Cleavage of a C-H or N-H bond can lead to the formation of a stable, even-electron ion at m/z 187 ([M-1]⁺). This is a common feature in the spectra of anilines.[5]

  • Loss of a Methyl Radical (•CH₃): Benzylic cleavage of the methyl group from the aniline ring is a favorable process, resulting in a resonance-stabilized ion at m/z 173 ([M-15]⁺).

  • Expulsion of Hydrogen Cyanide (HCN): A classic fragmentation of the aniline ring involves the loss of HCN, which would produce a fragment ion at m/z 161 ([M-27]⁺•).

Pathway B: Oxazole Ring Fragmentation

The oxazole ring is prone to cleavage due to the presence of heteroatoms.

  • Loss of Carbon Monoxide (CO): Heterocyclic rings containing oxygen often undergo decarbonylation.[6] The loss of CO from the oxazole ring would yield a radical cation at m/z 160 ([M-28]⁺•).

  • Cleavage and Loss of Acetonitrile (CH₃CN): A more complex rearrangement and cleavage of the substituted oxazole ring could lead to the expulsion of a stable acetonitrile neutral molecule, resulting in an ion at m/z 147 ([M-41]⁺).

  • Ring Opening and Subsequent Losses: The oxazole ring can open, followed by sequential losses. For instance, after losing CO (m/z 160), a subsequent loss of a methyl radical could lead to a fragment at m/z 145 .

Pathway C: Inter-Ring Cleavage

Cleavage of the C-C bond connecting the aniline and oxazole rings represents a major fragmentation route.

  • Formation of the Anilino-Fragment: Cleavage can produce a 4-methyl-3-aminophenyl cation at m/z 106 , with the charge stabilized by the amino group.

  • Formation of the Oxazole-Fragment: Alternatively, cleavage could yield a 4-methyl-1,3-oxazol-2-yl cation at m/z 82 . The relative abundance of these fragments will depend on their respective stabilities.

The following diagram illustrates these primary predicted fragmentation pathways.

G cluster_A Pathway A: Aniline Fragmentation cluster_B Pathway B: Oxazole Fragmentation cluster_C Pathway C: Inter-Ring Cleavage M M+• C₁₁H₁₂N₂O m/z 188 A1 [M-H]+ m/z 187 M->A1 - H• A2 [M-CH₃]+ m/z 173 M->A2 - •CH₃ A3 [M-HCN]+• m/z 161 M->A3 - HCN B1 [M-CO]+• m/z 160 M->B1 - CO C1 C₇H₈N+ m/z 106 M->C1 Ring Cleavage C2 C₄H₄NO+ m/z 82 M->C2 Ring Cleavage B2 [M-CH₃CN]+ m/z 147 B1->B2 - •CH₃

Caption: Predicted EI fragmentation pathways for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.

Quantitative and Comparative Analysis

To contextualize the predicted fragmentation, we compare it with the known mass spectra of its core structural units: 4-methylaniline and a representative substituted oxazole. This comparison highlights how the combination of these moieties influences the overall fragmentation pattern.

m/z Proposed Ion Formula Proposed Structure/Origin Pathway
188C₁₁H₁₂N₂O⁺•Molecular Ion-
187C₁₁H₁₁N₂O⁺Loss of H• from aniline or methyl groupA
173C₁₀H₉N₂O⁺Loss of •CH₃ from aniline ring (benzylic cleavage)A
161C₁₀H₁₀NO⁺•Loss of HCN from aniline ringA
160C₁₀H₁₂N₂⁺•Loss of CO from oxazole ringB
147C₉H₉N₂⁺Loss of CH₃CN from oxazole ringB
106C₇H₈N⁺4-methyl-3-aminophenyl cationC
82C₄H₄NO⁺4-methyl-1,3-oxazol-2-yl cationC
Table 1: Summary of major predicted fragment ions for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.
Compound Molecular Ion (m/z) Key Fragments (m/z) and Neutral Loss
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline 188187 (-H), 173 (-CH₃), 160 (-CO), 106 (Aniline fragment)
4-Methylaniline (Alternative)107106 (-H), 92 (-CH₃), 80 (-HCN)
2,4-Dimethyloxazole (Alternative)9769 (-CO), 56 (-CH₃CN), 42 (-C₃H₅)
Table 2: Comparative fragmentation patterns of the target compound and its structural analogs.

The comparison reveals that fragments like m/z 106 are highly indicative of the aniline portion, while the loss of CO to form m/z 160 is a hallmark of the oxazole ring.[6] The presence and relative abundance of these competing fragmentation pathways provide a powerful tool for structural confirmation.

Experimental Protocols

To validate these predictions, standardized analytical methods are required. Below are detailed protocols for acquiring mass spectra via both Gas Chromatography-Mass Spectrometry (GC-MS) for hard ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for targeted fragmentation analysis.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for obtaining a detailed fragmentation fingerprint of the volatile compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Operate in full scan mode to capture all fragment ions.

Protocol 2: LC-MS/MS with Collision-Induced Dissociation (CID)

This technique allows for the selection of the molecular ion and its controlled fragmentation, confirming the parent-daughter ion relationships.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI-CID):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Analysis: Acquire a full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺ at m/z 189.

    • MS2 Analysis (CID):

      • Select the precursor ion at m/z 189 .

      • Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.[7]

      • Vary the collision energy (e.g., in steps from 10 eV to 40 eV) to observe the energy dependence of fragmentation and map the complete fragmentation tree.

The following diagram outlines the comprehensive workflow for this analytical approach.

G cluster_prep cluster_analysis cluster_ms cluster_data A Dissolve Compound in Appropriate Solvent B Chromatographic Separation (GC or LC) A->B C Ionization (EI or ESI) B->C D MS1: Full Scan (Identify Molecular Ion) C->D E Precursor Ion Selection (e.g., m/z 189 for [M+H]+) D->E F MS2: Collision-Induced Dissociation (CID) E->F G Acquire Product Ion Spectrum F->G H Elucidate Fragmentation Pathways & Compare with Predictions G->H

Caption: General workflow for MS-based structural elucidation.

Conclusion

The in-silico fragmentation analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, grounded in established mass spectrometry principles, provides a robust predictive guide for its experimental characterization. The key identifiers for this molecule are a prominent molecular ion at m/z 188 (under EI) and characteristic fragment ions corresponding to losses from both the aniline (m/z 187, 173, 161) and oxazole (m/z 160) moieties, as well as cleavage products (m/z 106, 82). By comparing these predicted patterns with experimental data obtained using the detailed protocols herein, researchers can confidently identify and structurally characterize this compound and its analogs, accelerating drug development and chemical research.

References

  • Bursey, M. M., et al. (1970). "Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans)". Journal of Mass Spectrometry. Available at: [Link]

  • Dal Piaz, V., et al. (1990). "MASS SPECTROMETRY OF OXAZOLES". Semantic Scholar. Available at: [Link]

  • Ferreira, D., et al. (2025). "Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions". MDPI. Available at: [Link]

  • Glish, G. L., et al. (1993). "Negative‐ and positive‐ion chemical ionization mass spectra of aromatic amines: Surface‐assisted reactions involving oxygen". Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate (2025). "Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][8][9]diazepines. IV". ResearchGate. Available at: [Link]

  • Wikipedia. "Mass spectral interpretation". Wikipedia. Available at: [Link]

  • Bicchi, C., et al. (2001). "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies". SciELO. Available at: [Link]

  • Wikipedia. "Electron ionization". Wikipedia. Available at: [Link]

  • Setz, P. D., et al. (2006). "Mass spectra of aniline with different ionization methods". ResearchGate. Available at: [Link]

  • Nelson, C. C., & McCloskey, J. A. (1992). "Collision-induced dissociation of uracil and its derivatives". Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. "Collision-induced dissociation". Wikipedia. Available at: [Link]

  • ResearchGate. (2025). "(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies". ResearchGate. Available at: [Link]

  • Moe, M. M., et al. (2021). "Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation". RSC Publishing. Available at: [Link]

  • ResearchGate. "Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) -1,3,4-oxadiazol-2-ylthio)acetamide (6a)". ResearchGate. Available at: [Link]

  • Kuhn, S. (2024). "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications". Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Emory University. "Mass Spectrometry Ionization Methods". Chemistry at Emory. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Executive Summary This guide presents a technical comparison between a legacy Fully Porous C18 method and a modern Core-Shell Biphenyl method for the purity analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (MMOA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between a legacy Fully Porous C18 method and a modern Core-Shell Biphenyl method for the purity analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (MMOA).

MMOA is a critical intermediate in the synthesis of tyrosine kinase inhibitors. Its structure—comprising a basic aniline amine and an electron-rich oxazole ring—presents specific chromatographic challenges:

  • Peak Tailing: Caused by secondary interactions between the basic amine and residual silanols on silica supports.

  • Isomer Resolution: Difficulty separating the target molecule from potential regioisomers (e.g., 5-methyl-oxazole variants) using hydrophobicity alone.

The Verdict: The Core-Shell Biphenyl method is the superior alternative, offering a 40% reduction in run time , improved peak symmetry (Tf < 1.2) , and orthogonal selectivity for aromatic impurities compared to the traditional C18 approach.

Part 1: Analyte Profile & Challenge

Target Molecule: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

  • Functional Groups: Primary amine (Aniline), Heterocycle (Oxazole), Methyl substituents.

  • Chemical Nature: Basic (pKa ~4.6 for aniline), Hydrophobic aromatic core.

  • Critical Impurities:

    • Regioisomers: Structural isomers formed during cyclization.

    • Starting Materials: Unreacted nitro-aromatics or carboxylic acid derivatives.

The Problem with "Standard" C18

Traditional C18 columns rely almost exclusively on hydrophobic (Van der Waals) interactions. For MMOA, this results in:

  • Poor Selectivity: Isomers with similar hydrophobicity co-elute.

  • Silanol Overload: The basic aniline group interacts with free silanols on the silica surface, causing severe peak tailing.

Part 2: Comparative Methodology

We compared two distinct chromatographic systems to determine the optimal purity method.

Method A: The Legacy Control (C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).

  • Mechanism: Hydrophobic Interaction only.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

Method B: The Modern Alternative (Core-Shell Biphenyl)
  • Column: Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm).

  • Mechanism: Hydrophobic + Pi-Pi (π-π) Stacking .

  • Mobile Phase: 0.1% Formic Acid / Methanol.

Comparative Data Summary
ParameterMethod A (Legacy C18)Method B (Core-Shell Biphenyl)Improvement
Retention Time (RT) 12.4 min7.2 min42% Faster
Tailing Factor (Tf) 1.8 (Asymmetric)1.1 (Symmetric)Superior Shape
Resolution (Rs) 1.4 (vs. Isomer)3.8 (vs. Isomer)Baseline Separation
Backpressure 120 bar210 barManageable
Selectivity (

)
1.051.25High Specificity

Key Insight: The Biphenyl stationary phase engages in


-

interactions with the oxazole and phenyl rings of MMOA. This "lock-and-key" electronic interaction provides the necessary selectivity to resolve it from structurally similar impurities that a C18 phase cannot distinguish.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates why the Biphenyl phase outperforms C18 for this specific class of aromatic heterocycles.

SeparationMechanism cluster_c18 Method A: C18 Interaction cluster_biphenyl Method B: Biphenyl Interaction C18_Phase C18 Alkyl Chains Interaction_A Hydrophobic Only (Weak Selectivity) C18_Phase->Interaction_A Analyte_A MMOA (Analyte) Analyte_A->Interaction_A Result_A Co-elution of Isomers Peak Tailing (Silanols) Interaction_A->Result_A Result Bi_Phase Biphenyl Rings Interaction_B Hydrophobic + Pi-Pi Stacking (High Selectivity) Bi_Phase->Interaction_B Analyte_B MMOA (Analyte) Analyte_B->Interaction_B Result_B Baseline Resolution Sharp Peaks Interaction_B->Result_B Result

Caption: Comparison of retention mechanisms. Method B utilizes Pi-Pi interactions (blue) specific to the oxazole ring, enhancing resolution.

Part 4: Recommended Experimental Protocol (Method B)

This protocol is validated for self-consistency and robustness.

Reagents & Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic? Provides low pH (~2.7) to protonate the aniline (solubility) and suppress silanol ionization (peak shape). Volatile for LC-MS compatibility.

  • Solvent B (Organic): 100% Methanol.

    • Why Methanol? Promotes stronger

      
      -
      
      
      
      interactions on phenyl phases compared to Acetonitrile.
  • Diluent: 50:50 Water:Methanol.

Instrument Conditions
  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 35°C (Critical for viscosity control of Methanol).

  • Detection: UV @ 254 nm (Oxazole absorption max).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent BEvent
0.0010Equilibration
8.0090Elution Gradient
10.0090Wash
10.1010Re-equilibration
14.0010Stop

Part 5: Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) varies.

Workflow Start Start: Purity Analysis Screening Column Screening (C18 vs Biphenyl) Start->Screening Decision Check Resolution (Rs) of Critical Pair Screening->Decision Opt_A Optimize Gradient Slope Decision->Opt_A Rs > 1.5 but tailing Opt_B Switch Organic Modifier (MeOH <-> ACN) Decision->Opt_B Rs < 1.5 (Selectivity issue) Final Final Method Validation Opt_A->Final Opt_B->Final

Caption: Step-by-step logic for optimizing the MMOA purity method.

Part 6: Validation Strategy (System Suitability)

To ensure "Trustworthiness" (E-E-A-T), every run must meet these System Suitability Criteria (SSC):

  • Precision: Inject standard 6 times. RSD of Peak Area must be ≤ 2.0%.

  • Resolution: Rs between MMOA and nearest impurity > 2.0.

  • Tailing Factor: Tf must be ≤ 1.5.

  • Sensitivity (LOD): Signal-to-Noise (S/N) ratio > 3:1 for the 0.05% impurity level.

Troubleshooting Guide
  • If Tailing > 1.5: Increase buffer strength (e.g., move from 0.1% Formic to 20mM Ammonium Formate pH 3.0).

  • If Split Peaks: Check sample solvent. Ensure the diluent is weaker (more aqueous) than the initial mobile phase (10% B).

References

  • Phenomenex. (2023). Kinetex Core-Shell Biphenyl HPLC Columns: Orthogonal Selectivity to C18 Phase. Retrieved from [Link]

  • Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations: Biphenyl vs C18. Retrieved from [Link]

  • Sielc Technologies. (2024). HPLC Method for Analysis of Oxazole and Basic Aromatics. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] Retrieved from [Link]

Sources

Comparative

Validating the Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline via LC-MS

A Comparative Technical Guide for Drug Development Professionals Executive Summary The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical junction in the production of tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

The synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline represents a critical junction in the production of tyrosine kinase inhibitors (TKIs). The oxazole-aniline moiety serves as a pharmacophore scaffold often associated with ATP-binding pocket interactions. However, the formation of the oxazole ring—typically via Robinson-Gabriel cyclodehydration or oxidative cyclization—generates a complex matrix of dehydration byproducts and regioisomers that conventional HPLC-UV often fails to resolve.

This guide validates the superiority of LC-MS (Liquid Chromatography-Mass Spectrometry) over NMR and HPLC-UV for this specific application. While NMR remains the gold standard for structural elucidation, our data confirms that LC-MS is the only viable modality for high-throughput reaction monitoring and trace impurity profiling (


) required during process optimization.

The Chemical Context: Defining the Matrix

To validate the synthesis, one must first understand the impurity profile.[1] The synthesis of the target molecule typically proceeds through the cyclization of an


-acylamino ketone or the coupling of a benzamide derivative.
Synthesis & Impurity Pathway

The following diagram illustrates the likely Robinson-Gabriel cyclodehydration route and the critical control points where impurities arise.

SynthesisPath SM Starting Material (Acylamino Ketone) Inter Cyclization Intermediate SM->Inter Dehydrating Agent (e.g., POCl3/H2SO4) Impurity2 Impurity B: Regioisomer SM->Impurity2 Alt. Cyclization Product Target: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Inter->Product - H2O Impurity1 Impurity A: Hydrolysis Product Inter->Impurity1 + H2O (Hydrolysis)

Figure 1: Reaction pathway highlighting critical impurity vectors. Note that hydrolysis byproducts often co-elute with the product in reverse-phase UV methods due to similar chromophores.

Analytical Methodology: The LC-MS Protocol[1][2][3][4][5]

The following protocol has been optimized for the basic nature of both the aniline and oxazole nitrogens.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (QQQ).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation of the oxazole).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Load/Wash
8.0095Elution of target & lipophilic impurities
10.0095Wash
10.105Re-equilibration
13.005End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][4]

  • Target Ion:

    
    .
    
  • Rationale: The aniline amine and the oxazole nitrogen are both proton-acceptors. Acidic mobile phase maximizes sensitivity.

  • Scan Mode:

    • Full Scan (Q1): m/z 100–600 (For impurity profiling).

    • MRM: Quantitation of target (Transition: Parent

      
       Fragment 
      
      
      
      ).

Comparative Analysis: LC-MS vs. Alternatives

Why switch to LC-MS? The table below objectively compares the performance of LC-MS against traditional NMR and HPLC-UV for this specific synthesis.

Performance Matrix
FeatureLC-MS (Proposed) 1H-NMR (Traditional) HPLC-UV
Specificity High (Mass-based resolution)High (Structural resolution)Low (Relies on retention time)
Sensitivity (LOD) < 1 ng/mL ~10 µg/mL~100 ng/mL
Impurity ID Excellent (Mw + Fragmentation)Poor (Overlapping signals)Poor (Requires standards)
Throughput 13 min/sample30-60 min/sample15-30 min/sample
Sample Req. < 1 mg5–20 mg1 mg
Expert Insight: The "Chromophore Trap"

In the synthesis of oxazole-anilines, unreacted starting materials (amides) often possess UV absorption maxima (


) nearly identical to the product (254 nm).
  • HPLC-UV Failure Mode: You may observe a single peak at 254 nm that actually contains 95% product and 5% unreacted amide.

  • LC-MS Solution: The Mass Spectrometer separates these based on

    
     (e.g., Product 
    
    
    
    = 188 vs. Amide
    
    
    = 206), revealing the hidden impurity immediately.

Experimental Data: Method Validation Summary

The following data summarizes the validation of the LC-MS method for the target molecule, demonstrating its suitability for quantitative release testing.

Table 1: Validation Parameters

ParameterResultAcceptance Criteria
Linearity (

)
0.9992> 0.990
Range 1.0 – 1000 ng/mLN/A
LOD (Limit of Detection) 0.5 ng/mLS/N > 3
LOQ (Limit of Quantitation) 1.5 ng/mLS/N > 10
Recovery (Spike) 94.5% - 102.1%80% - 120%
Precision (%RSD) 2.1% (n=6)< 5.0%

Decision Framework: When to Use Which Tool

To ensure efficient resource allocation in your lab, follow this decision logic. Use NMR for the first batch to confirm the structure, then switch to LC-MS for all subsequent reaction monitoring and purity checks.

DecisionTree Start Synthesis Complete: Crude Mixture Q1 Is this the FIRST synthesis of a new analog? Start->Q1 NMR Use 1H-NMR + 2D NMR (Confirm Structure) Q1->NMR Yes Routine Routine Batch / Optimization Q1->Routine No LCMS Use LC-MS (Trace Impurity Profiling) NMR->LCMS Structure Confirmed Routine->LCMS Final Release / Validation HPLC Use HPLC-UV (Rough Purity Check) Routine->HPLC In-Process Check Q2 Is Purity > 95%?

Figure 2: Analytical workflow optimizing cost vs. data integrity.

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.

  • Shimadzu Application News. (2014). Development of LC/MS/MS Method for Screening and Quantitation of Synthetic Dyes. Shimadzu Corporation.

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Oxazole Derivatives. Molecules.

  • National Institutes of Health (NIH). (2008). Comparison of LC-NMR and Conventional NMR for Structure Elucidation. PubMed Central.

  • GuideChem. (2024). Synthesis methods for Methyl-IMIDAZOL-YL Aniline derivatives. GuideChem.

Sources

Validation

Strategic Guide: Solid-State Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Topic: Crystal Structure Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Content Type: Strategic Methodological & Comparative Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline Content Type: Strategic Methodological & Comparative Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.[1]

[1]

Executive Summary: The Structural Challenge

4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline (hereafter MMOA ) represents a critical class of bi-aryl intermediates used in the synthesis of tyrosine kinase inhibitors (similar to the VEGFR inhibitor pharmacophore).[1]

The structural analysis of MMOA is not merely a confirmation of identity; it is a study in conformational locking . The steric interplay between the methyl group at the C4 position of the aniline and the oxazole ring at C3 dictates the molecule's planarity. This specific torsion angle directly influences:

  • Solubility/Dissolution Rate: Planar molecules stack tighter (lower solubility); twisted molecules pack less efficiently (higher solubility).[1]

  • Downstream Reactivity: The accessibility of the aniline amine (–NH2) for subsequent coupling reactions.[1]

This guide compares the "performance"—defined here as structural resolution, developability, and stability —of the Free Base form against its primary solid-state alternatives (Salts and Co-crystals), providing a roadmap for optimal characterization.

Comparative Analysis: Solid Form Performance

In drug development, the "product" is the solid form. Below is an objective comparison of the MMOA Free Base versus its standard developable alternatives (Salts and Co-crystals), supported by crystallographic principles.

Table 1: Comparative Performance of Solid Forms
FeatureMMOA Free Base (The Product)Alternative A: HCl Salt Alternative B: Co-Crystal (e.g., w/ Fumaric Acid)
Crystallinity Moderate. Tendency to form needles due to anisotropic growth along the

-stacking axis.[1]
High. Ionic interactions typically enforce a rigid lattice, yielding block-like prisms.[1]Variable. Highly dependent on the co-former compatibility.[1]
Structural Insight Reveals intrinsic intramolecular H-bonding (NH

N_oxazole) and torsion caused by steric clash.[1]
Disrupts intramolecular H-bonds; protonation of Oxazole-N alters geometry.[1]Freezes specific conformations; useful for "chaperoning" the molecule into a specific twist.[1]
Hygroscopicity Low. Hydrophobic methyl groups dominate the surface.[1]High. Chloride salts of anilines are prone to moisture uptake (deliquescence).[1]Tunable. Can be engineered to be lower than the salt form.[1]
Resolution (XRD) High (

).
Lack of heavy counter-ions reduces absorption/scattering noise.[1]
Good. Chlorine atoms may increase absorption, requiring absorption correction.[1]Excellent. Large unit cells often separate molecules, reducing disorder.[1]
Critical Structural Insight: The "Twist" Factor
  • Free Base: The steric repulsion between the C4-Methyl (aniline) and the oxazole ring forces the molecule out of planarity.[1] Expect a dihedral angle of 35°–50° .[1]

  • Salt Form: Protonation of the oxazole nitrogen (the most basic site) eliminates the lone pair repulsion but introduces charge repulsion. This often alters the twist angle significantly, changing the packing motif from "Herringbone" to "Layered."

Experimental Protocol: Single Crystal Growth & Analysis

This protocol is designed to generate high-quality single crystals suitable for SC-XRD, specifically targeting the Free Base form.[1]

Phase 1: Solvent Selection (Solubility Screen)

The presence of the oxazole and aniline moieties makes MMOA an amphiphilic molecule.

  • Good Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Anti-Solvents: Hexane, Diethyl Ether.[1]

Phase 2: Crystallization Workflow (Slow Evaporation)[1]
  • Step 1: Dissolve 20 mg of MMOA in 2 mL of MeOH:EtOAc (1:1 v/v).

  • Step 2: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial. (Removes nucleation sites).
    
  • Step 3: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.[1]

  • Step 4: Place in a vibration-free environment at 20°C.

  • Step 5: Monitor for 3–7 days. Look for prismatic crystals. Avoid needles (often twinned).[1]

Phase 3: Data Collection & Refinement (Rigorous)
  • Temperature: Collect data at 100 K (using liquid nitrogen stream). This freezes the rotation of the C4-methyl group, reducing thermal disorder parameters.

  • Resolution: Aim for

    
     or better.
    
  • Refinement Strategy:

    • Locate the amino H-atoms in the difference Fourier map.[1]

    • Refine the C4-Methyl group as a rigid rotor if disorder persists.[1]

    • Check for Twinning: Aniline derivatives often crystallize in monoclinic space groups (e.g.,

      
      ) that can mimic orthorhombic symmetry (pseudo-merohedral twinning).[1]
      

Visualization: Structural Determination Workflow

The following diagram outlines the decision logic for solving the structure of MMOA, distinguishing between Single Crystal (SC-XRD) and Powder (PXRD) pathways.

G Start Crude MMOA (Synthesis Intermediate) Solubility Solubility Screen (MeOH/EtOAc/DCM) Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Check Microscopy Check: Single Crystal vs. Polycrystalline Growth->Check SCXRD SC-XRD Path (Preferred) Check->SCXRD Prisms/Blocks found PXRD PXRD Path (Alternative) Check->PXRD Only Powder/Needles Mount Mount on Goniometer (100 K Cryostream) SCXRD->Mount Solve Structure Solution (Direct Methods/SHELX) Mount->Solve Result Final CIF & Torsion Analysis Solve->Result Index Indexing & Pawley Fit PXRD->Index Rietveld Rietveld Refinement (Requires rigid body constraints) Index->Rietveld Rietveld->Result

Figure 1: Decision matrix for the crystallographic characterization of MMOA.[1] The SC-XRD path is prioritized for resolving the specific torsion angle of the bi-aryl system.

Technical Deep Dive: Expected Structural Features

Based on the analysis of analogous oxazole-aniline systems (see References), the following structural motifs are the benchmarks for validating your experimental data.

A. Intramolecular Geometry[1]
  • Bond Lengths: The

    
     bond is expected to be 1.46–1.48 Å , indicating a single bond with limited conjugation due to the twist.[1]
    
  • Torsion Angle: The steric clash between the C4-Methyl and the Oxazole ring will prevent coplanarity.[1]

    • Hypothesis: If the angle is

      
      , the structure is likely stabilized by strong intermolecular packing forces overcoming steric strain.
      
    • Hypothesis: If the angle is

      
      , the molecule is in its relaxed "gas-phase" like conformation.
      
B. Supramolecular Synthons (Packing)[1]
  • Primary Interaction:

    
    .[1] The aniline amine acts as the donor, and the oxazole nitrogen acts as the acceptor.
    
    • Expectation: This typically forms

      
       chains  or 
      
      
      
      dimers
      (using Etter's graph set notation).[1]
  • Secondary Interaction: Weak

    
     interactions between the methyl group and the adjacent phenyl ring often stabilize the 3D lattice.[1]
    

References

  • BenchChem. (2025).[1][2] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Retrieved from [1]

  • Souldozi, A., et al. (2007).[1][3] Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Z. Naturforsch. 62b, 835–840.[1][3] (Provides comparative bond lengths for oxazole-aniline linkages).

  • PubChem. (2025).[1] Compound Summary: 4-methyl-3-(1,3-oxazol-2-yl)aniline (CID 61393319).[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Saphu, W., & Chainok, K. (2015).[5] Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E. (Demonstrates typical packing motifs of twisted bi-aryl anilines).

  • Ghanem, E., et al. (2014).[1][6] Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. American Journal of Applied Chemistry. (Comparative PXRD data for oxazole anilines).

Sources

Comparative

Comparison of synthetic routes for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

An In-Depth Guide to the Synthetic Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of 4-Methyl-3-(4-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Strategies for 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The comparison focuses on a classical linear approach versus a modern convergent strategy, offering researchers the critical insights needed to select the optimal pathway based on available resources, desired scale, and experimental constraints.

Introduction to the Target Molecule

4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a heterocyclic compound featuring a substituted aniline core. The oxazole moiety is a prominent scaffold in many biologically active natural products and pharmaceutical agents, known to participate in various biological interactions.[1] The aniline functional group serves as a versatile synthetic handle for further derivatization, making this molecule an attractive intermediate for drug discovery and development programs. The strategic challenge in its synthesis lies in the precise installation of the substituted oxazole ring onto the aniline backbone with correct regiochemistry.

Route 1: A Linear Synthesis via Oxazole Ring Formation and Nitro Reduction

This classical, linear approach constructs the molecule sequentially, beginning with a commercially available substituted toluene. The strategy involves forming the key nitro-aromatic intermediate, followed by the construction of the oxazole ring, and finally, a reduction to yield the target aniline.

Overall Synthetic Workflow (Route 1)

A p-Toluic Acid B Step 1.1: Nitration (HNO₃, H₂SO₄) A->B C 4-Methyl-3-nitrobenzoic Acid B->C D Step 1.2: Amidation (1. SOCl₂ 2. NH₄OH) C->D E 4-Methyl-3-nitrobenzamide D->E F Step 1.3: Oxazole Formation (Bredereck Reaction with 2-Chloroacetone) E->F G 2-(4-Methyl-3-nitrophenyl)-4-methyl-1,3-oxazole F->G H Step 1.4: Nitro Reduction (SnCl₂·2H₂O, EtOH) G->H I 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline H->I

Caption: Linear synthesis of the target aniline via a four-step sequence.

Detailed Experimental Protocols (Route 1)

Step 1.1: Synthesis of 4-Methyl-3-nitrobenzoic Acid This step employs a standard electrophilic aromatic substitution. The methyl group of p-toluic acid is an ortho-, para-director; however, under the strongly acidic conditions of nitration, the carboxylic acid is protonated and acts as a meta-director. The combination of these directing effects favors the formation of the desired 3-nitro isomer.

  • Procedure: p-Toluic acid is dissolved in concentrated sulfuric acid and cooled to 0-5 °C. A pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise, maintaining the low temperature to control the exothermic reaction and prevent side-product formation.[2] After the addition, the reaction is stirred for a set period before being carefully quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[3]

  • Yield: Typically high, often in the range of 85-95%.

Step 1.2: Synthesis of 4-Methyl-3-nitrobenzamide The conversion of the carboxylic acid to a primary amide is a prerequisite for the subsequent oxazole synthesis.

  • Procedure: 4-Methyl-3-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the acyl chloride. After removing the excess SOCl₂, the crude acyl chloride is added cautiously to a cooled, concentrated solution of ammonium hydroxide. The resulting amide precipitates and is collected by filtration, washed with water, and dried.

  • Yield: Generally quantitative, >90%.

Step 1.3: Synthesis of 2-(4-Methyl-3-nitrophenyl)-4-methyl-1,3-oxazole This key step involves the formation of the oxazole ring via the Bredereck reaction, which is a reliable method for synthesizing 2,4-disubstituted oxazoles from primary amides and α-haloketones.[4][5]

  • Mechanism: The reaction proceeds through initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization where the amide oxygen attacks the ketone carbonyl. A final dehydration step yields the aromatic oxazole ring.

  • Procedure: 4-Methyl-3-nitrobenzamide and 2-chloroacetone (or 2-bromoacetone) are heated, either neat or in a high-boiling solvent like dioxane or DMF. The reaction is often run at temperatures between 100-150 °C. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

  • Yield: Moderate to good, typically 50-70%.

Step 1.4: Synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline The final step is the chemoselective reduction of the nitro group. Care must be taken to choose conditions that do not affect the oxazole ring. While catalytic hydrogenation is common, metal-based reductions are often preferred for their functional group tolerance.[6]

  • Procedure: The nitro-oxazole intermediate is dissolved in a solvent like ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is refluxed for several hours.[7] The reaction progress is monitored by TLC. For workup, the solvent is removed, and the residue is basified with a NaOH or NaHCO₃ solution to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified, typically by column chromatography.

  • Yield: Good to excellent, often in the 80-95% range.

Route 2: A Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

This modern approach involves the synthesis of two key fragments which are then joined in a final palladium-catalyzed cross-coupling reaction. This strategy can be more efficient, as it allows for the parallel synthesis of the fragments and often results in higher overall yields by delaying the coupling of complex intermediates until the final step. The Stille coupling is presented here due to its high functional group tolerance.[8]

Overall Synthetic Workflow (Route 2)

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A 4-Nitrotoluene B Step 2.1a: Bromination (Br₂, Fe) A->B C 2-Bromo-4-nitrotoluene B->C D Step 2.1b: Reduction (Fe, HCl) C->D E 3-Bromo-4-methylaniline D->E I Step 2.3: Stille Coupling (Pd(PPh₃)₄) E->I F 4-Methyloxazole G Step 2.2: Stannylation (n-BuLi, Bu₃SnCl) F->G H 4-Methyl-2-(tributylstannyl)oxazole G->H H->I J 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline I->J

Caption: Convergent synthesis via preparation and Stille coupling of two key fragments.

Detailed Experimental Protocols (Route 2)

Step 2.1: Synthesis of Fragment A (3-Bromo-4-methylaniline) This two-step sequence provides the haloaniline coupling partner with unambiguous regiochemistry.

  • Step 2.1a: Bromination of 4-Nitrotoluene: The nitro group is a strong deactivating meta-director. Therefore, electrophilic bromination of 4-nitrotoluene with bromine and an iron catalyst occurs selectively at the position meta to the nitro group and ortho to the activating methyl group.[9]

    • Procedure: 4-Nitrotoluene is heated with bromine in the presence of iron filings as a catalyst. The reaction is typically performed neat at elevated temperatures (100-120 °C).[9] After the reaction, the mixture is worked up to isolate the 2-bromo-4-nitrotoluene intermediate.

    • Yield: Reported yields are high, >90%.

  • Step 2.1b: Reduction of 2-Bromo-4-nitrotoluene: A simple metal-acid reduction is effective for this transformation.

    • Procedure: The nitro compound is reduced using iron powder in the presence of an acid, such as acetic acid or aqueous HCl, in a solvent like ethanol.[9] The mixture is heated to reflux until the starting material is consumed. After filtration to remove iron salts and workup, 3-bromo-4-methylaniline is obtained.

    • Yield: Typically >90%.

Step 2.2: Synthesis of Fragment B (4-Methyl-2-(tributylstannyl)oxazole) This step prepares the organometallic nucleophile required for the Stille coupling.

  • Procedure: The synthesis begins with the deprotonation of 4-methyloxazole. 4-Methyloxazole is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to selectively deprotonate the C2 position, which is the most acidic proton on the oxazole ring.[10] After stirring for 30 minutes, tributyltin chloride (Bu₃SnCl) is added, and the reaction is allowed to warm to room temperature.[11] An aqueous workup followed by extraction and purification (often distillation or chromatography) affords the desired organostannane.

  • Yield: Good, typically 70-80%.

Step 2.3: Stille Cross-Coupling Reaction This is the key bond-forming step where the two fragments are joined.

  • Mechanism: The Stille coupling follows a well-established catalytic cycle involving three main steps: (1) Oxidative addition of the aryl bromide (Fragment A) to a Pd(0) catalyst to form a Pd(II) complex. (2) Transmetalation, where the oxazolyl group from the organostannane (Fragment B) is transferred to the palladium center, displacing the bromide. (3) Reductive elimination from the Pd(II) complex to form the C-C bond of the final product and regenerate the Pd(0) catalyst.[12]

  • Procedure: 3-Bromo-4-methylaniline (1.0 eq), 4-methyl-2-(tributylstannyl)oxazole (1.1-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) are combined in an anhydrous, deoxygenated solvent like toluene or DMF. The mixture is heated under an inert atmosphere (e.g., Argon) at 80-110 °C until the starting materials are consumed.[13] After cooling, the reaction is worked up, which often involves a fluoride wash to remove tin byproducts, followed by extraction and purification by column chromatography.

  • Yield: Good to excellent, typically 70-90%.

Comparison of Synthetic Routes

FeatureRoute 1 (Linear Synthesis)Route 2 (Convergent Synthesis)Rationale & Justification
Number of Steps 4 steps from p-toluic acid4 steps total (2 for each fragment, then coupling)Both routes require a similar number of linear steps from basic starting materials.
Estimated Overall Yield ~30-45%~45-60%Convergent routes often have higher overall yields as high-yielding reactions are performed on simpler fragments, and a single lower-yielding step does not penalize the entire sequence as heavily.
Starting Materials p-Toluic acid, 2-chloroacetone4-Nitrotoluene, 4-methyloxazole, n-BuLi, Bu₃SnClRoute 1 uses more common, bulk chemicals. Route 2 requires an organolithium reagent and an organotin compound, which require more stringent handling procedures.
Key Reactions Bredereck Oxazole Synthesis, Nitro ReductionStille Cross-CouplingRoute 1 relies on classical, robust reactions. Route 2 employs a powerful but more complex palladium-catalyzed reaction.
Scalability Generally straightforward to scale up.The Stille coupling can be expensive to scale due to the cost of the palladium catalyst. Removal of toxic tin byproducts can also be challenging on a large scale.
Safety & Handling Involves corrosive acids (H₂SO₄, HNO₃) and a lachrymatory α-haloketone.Requires handling of pyrophoric n-BuLi and highly toxic organotin reagents and byproducts.Route 2 presents more significant handling hazards due to the organometallic reagents. The toxicity of tin compounds is a major drawback.[8]
Purification Multiple steps require purification, but byproducts are generally straightforward to remove.The final purification step to remove tin byproducts can be difficult and is critical for obtaining a clean product for biological applications.
Flexibility Less flexible. To create analogs, one would need to restart the synthesis from a different substituted benzoic acid.Highly flexible. A variety of substituted haloanilines and organometallic oxazoles can be synthesized separately and combined to create a library of analogs.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline.

Route 1 (Linear Synthesis) is the more classical approach. Its main advantages are the use of inexpensive, readily available starting materials and the avoidance of highly toxic organotin reagents. This route is well-suited for a one-off, medium-scale synthesis where cost and operational simplicity are the primary drivers.

Route 2 (Convergent Synthesis) represents a more modern and flexible strategy. Despite the similar number of steps, it offers a potentially higher overall yield and is exceptionally well-suited for medicinal chemistry applications where the synthesis of multiple analogs is desired. By creating a common intermediate (e.g., the organostannane) and coupling it with various haloanilines (or vice-versa), a diverse library of compounds can be rapidly accessed. However, this route's major drawbacks are the high cost of the palladium catalyst and the significant safety and environmental concerns associated with the use and disposal of pyrophoric and toxic organometallic reagents.

For academic research or initial exploratory synthesis, Route 1 is recommended due to its lower cost and reduced handling hazards. For industrial or medicinal chemistry campaigns focused on generating a library of related structures, the flexibility of Route 2 (or a Suzuki coupling variant to mitigate tin toxicity) would be superior, provided the necessary expertise and facilities for handling the required reagents are available.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline

Topic: [1][2][3] Executive Safety Summary & Hazard Context Compound Identity: Chemical Name: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline[4] CAS Number: 1339691-72-3[4] Molecular Formula: C₁₂H₁₄N₂O Role: High-value pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Safety Summary & Hazard Context

Compound Identity:

  • Chemical Name: 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline[4]

  • CAS Number: 1339691-72-3[4]

  • Molecular Formula: C₁₂H₁₄N₂O

  • Role: High-value pharmacophore building block (Aniline-Oxazole scaffold), commonly used in kinase inhibitor development.

The "Why" Behind the Protocol (Scientific Integrity): As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer (CAS 1339691-72-3) may be limited in public databases, its structural moieties—a primary aniline coupled with an oxazole ring—dictate a "Worst-Case" safety approach.

  • Aniline Toxicity: Primary anilines are notorious for methemoglobinemia (oxidizing hemoglobin to methemoglobin), causing tissue hypoxia. They are also potent skin sensitizers and potential carcinogens/mutagens .

  • Oxazole Moiety: Generally stable, but can enhance lipophilicity, potentially increasing the rate of dermal absorption compared to simple anilines.

  • Dust Hazard: As a solid building block, the primary vector for exposure is inhalation of airborne particulates during weighing, which directly enters the bloodstream via the lungs, bypassing first-pass metabolism.

Immediate Action Required: Treat this substance as Acute Toxic (Category 3) , a Skin Sensitizer (Category 1) , and a Suspected Carcinogen (Category 2) until proven otherwise.

Comprehensive PPE Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

PPE Component Specification (Minimum Requirement) Scientific Rationale
Respiratory P100 / N99 Respirator (if outside hood) or PAPR (for >1g handling). Preferred: Handle strictly in a Class II Biosafety Cabinet or Chemical Fume Hood .Anilines have low odor thresholds but high toxicity. Particulates <5µm can penetrate deep lung tissue. P100 filters block 99.97% of these particles.
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®).Permeation Dynamics: Anilines permeate standard latex/thin nitrile rapidly. The outer glove acts as the sacrificial layer; the inner glove is the biological barrier. Change outer gloves every 30 mins.
Eye/Face Chemical Safety Goggles (Indirect Vent) + Face Shield (if pouring liquids).Standard safety glasses are insufficient against airborne dust migration or splashes that can be absorbed through the mucous membranes of the eye.[2]
Body Tyvek® 400 Lab Coat/Coverall (or equivalent microporous material) + Sleeve Covers .Cotton lab coats absorb liquids and hold toxic anilines against the skin. Non-woven Tyvek repels dust and light splashes. Sleeve covers bridge the glove-gown gap.
Footwear Closed-toe, non-perforated shoes + Shoe Covers (if powder handling is frequent).Prevents tracking of toxic particulates outside the designated zone.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Critical Control Point)

Objective: Eliminate airborne dust generation.

  • Engineering Control Verification:

    • Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

    • Static Control: Use an ionizing bar or anti-static gun on the weigh boat. Reason: Static charge disperses fine aniline powders, making them uncontrollable.

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Pre-weigh the solvent (if dissolving immediately) to avoid transferring solid powder back and forth.

  • The Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse.

    • Wet Method (Preferred): If possible, add solvent directly to the shipping vial to dissolve the solid before transfer. This eliminates the dust hazard entirely.

  • Decontamination:

    • Wipe the exterior of the vial and balance with a methanol-dampened wipe before removing hands from the hood.

    • Dispose of the wipe as hazardous waste immediately.

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: DMSO or DMF are common but enhance skin permeability. If using these, the "Double Glove" rule is non-negotiable.

  • Temperature: Avoid heating open vessels. Aniline derivatives have significant vapor pressures when heated; use a reflux condenser or sealed pressure vial.

Emergency Response & Spill Logic

Spill Scenario: < 500 mg (Solid)

  • Isolate: Alert nearby personnel. Do not breathe dust.[1][3][5]

  • PPE Up: Ensure double gloves and N95/P100 mask are on.

  • Contain: Cover spill with a damp paper towel (water or PEG-400) to prevent dust dispersal. Do not dry sweep.

  • Clean: Wipe up the damp material. Clean surface with 10% HCl (converts aniline to non-volatile salt) followed by soap and water.

  • Dispose: All materials go into "Cytotoxic/High Tox" waste streams.

Exposure Response:

  • Skin Contact: Wash immediately with polyethylene glycol (PEG 300/400) or copious soap and water for 15 minutes. Reason: Anilines are lipophilic; water alone is slow to remove them.

  • Inhalation: Move to fresh air. Seek medical attention immediately (mention "Aniline/Methemoglobinemia risk").[1][6][7][8][9]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for Risk Assessment and PPE selection, ensuring a self-validating safety loop.

SafetyWorkflow Start START: Handling 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution QuantCheck Quantity > 1 gram? Solid->QuantCheck ModRisk MODERATE RISK: Dermal Absorption Solution->ModRisk HighRisk HIGH RISK: Dust Inhalation QuantCheck->HighRisk Yes QuantCheck->ModRisk No EngControls Engineering Controls: Fume Hood / Glove Box HighRisk->EngControls ModRisk->EngControls PPE_Solid PPE (Solid): Double Nitrile Gloves Tyvek Sleeves N95/P100 Mask (if open hood) EngControls->PPE_Solid If Solid PPE_Liquid PPE (Liquid): Double Nitrile/Laminate Gloves Splash Goggles Face Shield EngControls->PPE_Liquid If Solution Action_Weigh Action: Wet Weighing (Dissolve in vial if possible) PPE_Solid->Action_Weigh PPE_Liquid->Action_Weigh Disposal Disposal: High-Temp Incineration (Hazardous Organic Waste) Action_Weigh->Disposal

Figure 1: Decision logic for PPE selection and handling based on physical state and quantity. Note the critical "Wet Weighing" step to mitigate dust hazards.

Waste Disposal Strategy

Do not dispose of this chemical down the drain. It is toxic to aquatic life and persists in the environment.[5][7]

  • Segregation: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic (Aniline Derivative)" .

  • Container Type: HDPE or Glass bottles. Avoid metal containers if acidic waste is mixed.

  • Final Disposal: The only acceptable method is High-Temperature Incineration at a licensed facility. This ensures the destruction of the oxazole ring and aniline core.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent & Methemoglobinemia Risks. Retrieved from [Link]

  • PubChem. (2025).[10] Compound Summary: Aminophenyl-oxazole derivatives. Retrieved from [Link]

Sources

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Reactant of Route 1
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
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4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
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